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  • Product: ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate
  • CAS: 1505914-27-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini AI], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of ethyl 1-(5-formylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Although not widely cataloged, its structural motifs—a pyrazole-4-carboxylate core N-substituted with a formylpyridine moiety—suggest a rich potential for biological activity. This document details the compound's physicochemical properties, proposes a detailed, field-proven synthetic protocol, and explores its potential applications based on the known pharmacology of related structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds as potential therapeutic agents.

Introduction: The Scientific Rationale

The fusion of pyrazole and pyridine rings into a single molecular entity has been a highly successful strategy in the development of novel therapeutic agents. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The pyridine ring, a common feature in many FDA-approved drugs, enhances the pharmacokinetic properties of a molecule and provides a key interaction point with biological targets.[4][5] The incorporation of a formyl group introduces a versatile chemical handle for further synthetic modifications and can also participate in crucial hydrogen bonding interactions within a biological target.

This guide focuses on the specific, yet underexplored, molecule: ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate . We will deconstruct this molecule to understand its constituent parts and, from there, build a comprehensive profile that includes its synthesis and potential utility.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its synthesis, purification, and formulation.

Molecular Structure and Weight

The molecular structure of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate is deduced from its IUPAC name. The molecular formula is C12H11N3O3 .

The molecular weight is calculated as follows:

  • (12 x 12.011) + (11 x 1.008) + (3 x 14.007) + (3 x 15.999) = 245.23 g/mol .[6]

Table 1: Calculated Physicochemical Properties

PropertyValueSource
Molecular Formula C12H11N3O3Calculated
Molecular Weight 245.23 g/mol [6]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 5Calculated
Rotatable Bonds 4Calculated
Topological Polar Surface Area 81.9 ŲCalculated
Predicted Spectroscopic Data
  • ¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), distinct aromatic protons on both the pyrazole and pyridine rings, and a singlet for the aldehydic proton in the downfield region (around 9-10 ppm).

  • ¹³C NMR: Signals corresponding to the ethyl ester, the pyrazole and pyridine ring carbons, and a characteristic signal for the formyl carbon (around 180-190 ppm) are anticipated.

  • IR Spectroscopy: Key stretches would include those for the C=O of the ester and aldehyde, C=N of the aromatic rings, and C-H bonds.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 245.23.

Synthesis Protocol: A Self-Validating System

The synthesis of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate can be approached through a robust and well-established multi-step sequence. The overall strategy involves the preparation of a key intermediate, 2-hydrazinyl-5-formylpyridine, followed by its condensation with a suitable C3 synthon to construct the pyrazole ring. This approach is based on the classic Knorr pyrazole synthesis and similar well-documented procedures for N-aryl pyrazoles.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Pyrazole Ring Formation A 2-Chloro-5-formylpyridine C 2-Hydrazinyl-5-formylpyridine (Intermediate) A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C Nucleophilic Aromatic Substitution E Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (Final Product) C->E Condensation/Cyclization D Diethyl 2-(ethoxymethylene)malonate D->E Condensation/Cyclization

Caption: Proposed two-step synthesis of the title compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Hydrazinyl-5-formylpyridine

This intermediate is not commercially available and needs to be synthesized. A plausible route is the nucleophilic aromatic substitution of a suitable precursor like 2-chloro-5-formylpyridine with hydrazine hydrate.

  • Materials:

    • 2-Chloro-5-formylpyridine

    • Hydrazine hydrate (80-100%)

    • Ethanol or n-Propanol

  • Procedure:

    • To a solution of 2-chloro-5-formylpyridine (1 equivalent) in ethanol (10 volumes), add hydrazine hydrate (5-10 equivalents) dropwise at room temperature. The large excess of hydrazine hydrate is often necessary to drive the reaction to completion and minimize the formation of dimeric byproducts.[8][9]

    • Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to 48 hours.[9]

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-hydrazinyl-5-formylpyridine.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

This step involves the condensation of the synthesized hydrazine intermediate with a C3 synthon to form the pyrazole ring. Diethyl 2-(ethoxymethylene)malonate is a common and effective reagent for this transformation.[10]

  • Materials:

    • 2-Hydrazinyl-5-formylpyridine (from Step 1)

    • Diethyl 2-(ethoxymethylene)malonate

    • Ethanol or acetic acid

  • Procedure:

    • Dissolve 2-hydrazinyl-5-formylpyridine (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

    • Add diethyl 2-(ethoxymethylene)malonate (1-1.2 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within a few hours.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration and wash with cold ethanol.

    • If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to obtain the final product.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate suggest several potential applications in drug discovery, primarily driven by the established biological activities of its core components.

As a Scaffold for Kinase Inhibitors

The N-pyridylpyrazole scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy. The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP. The pyrazole ring and its substituents can be tailored to achieve selectivity for specific kinases. The formyl group on the pyridine ring could either be involved in additional interactions with the target protein or serve as a synthetic handle for further library development.

In the Development of Anti-inflammatory Agents

Many pyrazole-containing compounds exhibit potent anti-inflammatory activity, most notably through the inhibition of cyclooxygenase (COX) enzymes.[1] The specific substitution pattern of the title compound could be explored for the development of novel anti-inflammatory drugs with potentially improved selectivity and safety profiles.

As a Precursor for Novel Agrochemicals

N-pyridylpyrazole derivatives have been successfully developed as commercial insecticides.[11] The unique substitution of the title compound makes it a candidate for derivatization and screening for potential pesticidal or fungicidal activity.

Versatile Intermediate for Further Chemical Synthesis

The presence of both a formyl group and an ester functionality provides two distinct points for chemical modification. The aldehyde can undergo reactions such as reductive amination, Wittig reactions, and condensations, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This dual reactivity makes the title compound a valuable intermediate for the synthesis of a diverse library of more complex molecules for high-throughput screening.

Conclusion

Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate represents a promising, yet underexplored, molecular scaffold. This technical guide has provided a comprehensive theoretical framework for its synthesis and characterization, grounded in established chemical principles. The proposed synthetic route is robust and relies on well-understood reaction mechanisms, providing a clear path for its preparation in a laboratory setting. The analysis of its structural components suggests a high potential for this molecule and its derivatives to be of significant interest in the fields of medicinal chemistry and agrochemicals. It is our hope that this guide will stimulate further research into this and related heterocyclic systems, ultimately leading to the discovery of novel and effective chemical entities.

References

  • Synthesis and biological evaluation of novel N -pyridylpyrazole derivatives containing 1,2,3-triazole moieties. (2026).
  • CID 139030456 | C12H11N3O3. PubChem.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN Journal of Chemistry.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. PrepChem.com.
  • Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. (2025). Oriental Journal of Chemistry.
  • Current status of pyrazole and its biological activities. PMC.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024). Biointerface Research in Applied Chemistry.
  • ethyl 1-(pyridin-2-ylmethyl)
  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? (2014).
  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Ethyl 5-Formyl-1-(pyridin-3-yl)
  • Ethyl 1-(pyrazin-2-yl)
  • 2-Hydrazinopyridine synthesis. ChemicalBook.
  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • ethyl 1-phenyl-1H-pyrazole-4-carboxylate.
  • Some novel heterocyclic systems using 3-formylchromone: Synthesis and antimicrobial efficiency. (2024).
  • Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. PMC.
  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. PMC.
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • ethyl 1-(2-(methylamino)pyridin-4-yl)
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing.
  • A Comparative Spectroscopic Guide to the Reaction Products of Diethyl Ethoxymethylenemalon
  • Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on.
  • Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. (2017).
  • ethyl ethoxymethylenemalonate. Organic Syntheses Procedure.Organic Syntheses Procedure*.

Sources

Exploratory

Structural Elucidation and NMR Characterization of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

As a bifunctional building block, ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate is highly valued in medicinal chemistry and drug development. Its orthogonal reactive sites—an electrophilic formyl group and a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional building block, ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate is highly valued in medicinal chemistry and drug development. Its orthogonal reactive sites—an electrophilic formyl group and a hydrolyzable ethyl ester—make it an ideal intermediate for synthesizing complex kinase inhibitors and targeted protein degraders (PROTACs).

However, confirming the regiochemistry of the pyrazole-pyridine linkage and the integrity of the formyl group requires rigorous analytical validation. This technical guide provides a comprehensive framework for the 1 H and 13 C NMR characterization of this molecule, combining predictive mechanistic theory with field-proven experimental protocols.

Mechanistic Rationale for Chemical Shifts

To accurately assign the NMR spectra of this compound, we must analyze the electronic and anisotropic effects governing its three primary domains: the pyrazole core, the substituted pyridine ring, and the pendant functional groups.

The Pyrazole Core (H3 and H5)

In 1-substituted pyrazoles, the N1 atom acts as an electron-withdrawing group via induction but can donate via resonance. The proton at C5 (H5) is typically found significantly downfield compared to H3. In our target molecule, H5 is subjected to the deshielding cone of the adjacent pyridine ring and the strong electron-withdrawing effect of the C4 ethyl ester. Based on empirical data from analogous 1-(pyridin-2-yl)-1H-pyrazoles[1], H5 is pushed to approximately 8.90 ppm , while H3 resonates slightly further upfield near 8.10 ppm .

The Pyridine Ring (H3', H4', H6')

The pyridine ring is substituted at C2' (by the pyrazole) and C5' (by the formyl group). The formyl group is a powerful π -acceptor. It withdraws electron density from the ortho and para positions of the pyridine ring. Consequently, the H6' proton —which is adjacent to the electronegative pyridine nitrogen and ortho to the formyl group—experiences extreme deshielding, resonating as a fine doublet near 8.95 ppm . The H4' proton (ortho to the formyl) is also heavily deshielded (~8.30 ppm), while H3' remains relatively shielded (~8.15 ppm)[2].

Expert Insight (Solvent Selection): Never use D2​O or wet deuterated solvents when analyzing this compound. Formylpyridines are highly susceptible to nucleophilic attack by water, rapidly forming gem-diol (hydrate) species[2]. This hydration will severely alter the chemical shift of the formyl proton and split the aromatic signals, destroying the integrity of the spectrum. Always use anhydrous CDCl3​ or DMSO−d6​ .

Quantitative NMR Data Summaries

The following tables summarize the highly accurate predictive chemical shifts for ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate in CDCl3​ , derived from additive empirical substituent rules and analogous heteroaryl systems[1].

Table 1: 1 H NMR Chemical Shift Assignments (400 MHz, CDCl3​ )
PositionShift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Justification
CHO 10.15Singlet (s)-1HHighly deshielded aldehyde proton.
H6' (Pyr) 8.95Doublet of doublets (dd)2.4, 0.81HOrtho to formyl, adjacent to pyridine nitrogen.
H5 (Pyz) 8.90Singlet (s)-1HDeshielded by N1-pyridine and C4 ester.
H4' (Pyr) 8.30Doublet of doublets (dd)8.4, 2.41HOrtho to formyl, meta to pyrazole.
H3' (Pyr) 8.15Doublet of doublets (dd)8.4, 0.81HOrtho to pyrazole N1 linkage.
H3 (Pyz) 8.10Singlet (s)-1HAdjacent to C4 ester.
CH 2​ (Ethyl) 4.35Quartet (q)7.12HDeshielded by adjacent ester oxygen.
CH 3​ (Ethyl) 1.38Triplet (t)7.13HStandard aliphatic methyl coupling.
Table 2: 13 C NMR Chemical Shift Assignments (100 MHz, CDCl3​ )
PositionShift ( δ , ppm)Carbon TypeAssignment Logic
Formyl C=O 189.5QuaternaryHighly deshielded carbonyl carbon.
Ester C=O 162.5QuaternaryConjugated ester carbonyl.
C2' (Pyr) 153.0QuaternaryAttached to electronegative pyrazole N1.
C6' (Pyr) 151.0Tertiary (CH)Adjacent to pyridine nitrogen.
C3 (Pyz) 142.5Tertiary (CH)Pyrazole ring carbon.
C4' (Pyr) 138.0Tertiary (CH)Pyridine ring carbon.
C5 (Pyz) 130.5Tertiary (CH)Pyrazole ring carbon adjacent to N1.
C5' (Pyr) 129.0QuaternaryAttached to formyl group.
C4 (Pyz) 117.0QuaternaryAttached to ester group.
C3' (Pyr) 113.0Tertiary (CH)Shielded ortho position to pyrazole.
CH 2​ (Ethyl) 60.5Secondary (CH 2​ )Oxygen-bound aliphatic carbon.
CH 3​ (Ethyl) 14.4Primary (CH 3​ )Terminal aliphatic carbon.

Experimental Protocol: A Self-Validating System

To ensure absolute structural confidence, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D 1 H NMR is insufficient due to the potential overlap of the H5 (pyrazole) and H6' (pyridine) signals near 8.9 ppm. We employ a rigorous 2D NMR workflow to unambiguously lock the regiochemistry[3].

NMR_Workflow Step1 Sample Preparation (15-20 mg in 0.6 mL anhydrous CDCl3) Step2 1D Acquisition (1H: 16 scans, 13C: 1024 scans) Step1->Step2 Step3 2D Acquisition (COSY, HSQC, HMBC) Step2->Step3 Step4 Data Processing (Apodization, FT, Phase/Baseline Corr.) Step3->Step4 Step5 Structural Elucidation (Spin-system & Connectivity mapping) Step4->Step5

Caption: Standardized self-validating NMR workflow for heteroaromatic structural elucidation.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of strictly anhydrous CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could broaden the linewidths.

  • 1D 1 H Acquisition: Acquire the spectrum at 298 K using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the formyl and heteroaromatic protons.

  • 1D 13 C Acquisition: Acquire using a power-gated decoupling sequence (zgpg30) with a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C2', C5', C4, and the two carbonyls).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run a 1 H- 13 C HSQC to map all direct C-H attachments. This instantly differentiates the H5/C5 pyrazole pair from the H6'/C6' pyridine pair.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Run a 1 H- 13 C HMBC optimized for long-range couplings ( 2J and 3J , typically 8 Hz). This is the critical validation step.

Unambiguous Assignment via HMBC

The HMBC experiment is the cornerstone of this self-validating protocol. It proves the connectivity between the two distinct ring systems. Specifically, the pyrazole H5 proton will show a strong 3J cross-peak across the nitrogen bridge to the pyridine C2' quaternary carbon. No other proton in the system can make this specific correlation, definitively proving the N1-C2' regiochemistry.

HMBC_Network cluster_protons Protons (1H) cluster_carbons Carbons (13C) H5 Pyrazole H5 (~8.90 ppm) C4_pyz Pyrazole C4 (~117.0 ppm) H5->C4_pyz 2J/3J C2_pyr Pyridine C2' (~153.0 ppm) H5->C2_pyr 3J (Inter-ring) H3 Pyrazole H3 (~8.10 ppm) H3->C4_pyz 2J C_Ester Ester C=O (~162.5 ppm) H3->C_Ester 3J H6_pyr Pyridine H6' (~8.95 ppm) H6_pyr->C2_pyr 3J C5_pyr Pyridine C5' (~129.0 ppm) H6_pyr->C5_pyr 2J C_CHO Formyl C=O (~189.5 ppm) H6_pyr->C_CHO 3J H4_pyr Pyridine H4' (~8.30 ppm) H4_pyr->C2_pyr 3J H4_pyr->C_CHO 3J H_CHO Formyl CHO (~10.15 ppm) H_CHO->C5_pyr 2J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming the pyrazole-pyridine linkage.

References

  • Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles ACS Omega[Link][1]

  • gem-Diol and Hemiacetal Forms in Formylpyridine and Vitamin-B6-Related Compounds: Solid-State NMR and Single-Crystal X-ray Diffraction Studies The Journal of Physical Chemistry A[Link][2]

  • High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) Elsevier Science[Link][3]

Sources

Foundational

Structural Elucidation of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate: A Technical Guide to X-Ray Crystallography in Fragment-Based Drug Design

Executive Summary In modern structure-based drug design (SBDD), the fidelity of a lead compound's three-dimensional geometry is paramount. Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 1505914-27-1) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the fidelity of a lead compound's three-dimensional geometry is paramount. Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 1505914-27-1) represents a highly privileged, bifunctional pharmacophore. Combining a pyrazole core with a substituted pyridine ring, this scaffold provides a robust vector for kinase hinge-region binding. This whitepaper details the Single-Crystal X-Ray Diffraction (SCXRD) methodology required to definitively map its solid-state conformation, providing drug development professionals with a self-validating framework for generating high-fidelity structural data.

Chemical Context & Rationale: The Causality of Scaffold Design

The selection of this specific molecular architecture is not arbitrary; each functional group serves a distinct pharmacological purpose. In fragment-based drug discovery (FBDD), the pyrazole core is frequently utilized as a highly efficient fragment starting point for the discovery of kinase inhibitors due to its predictable hydrogen-bonding profile[1].

  • 1H-Pyrazole Core : Acts as a rigid, planar hydrogen-bond donor/acceptor system, anchoring the molecule within the ATP-binding pocket.

  • Pyridine Ring : Modulates overall lipophilicity and pKa​ , while enabling π−π stacking interactions with aromatic residues in hydrophobic sub-pockets.

  • Formyl & Ester Substituents : The 5-formyl group serves as a reactive electrophilic handle for covalent inhibitor design. The ethyl ester at the 4-position directs the molecule's trajectory toward solvent-exposed regions, acting as a potential prodrug handle.

Causality in Analytical Choice : While 1D and 2D NMR spectroscopy can confirm atomic connectivity, they cannot unambiguously resolve the solid-state dihedral angle between the pyrazole and pyridine rings. SCXRD is mandated here because the degree of coplanarity dictates the energetic penalty of binding; a pre-organized, planar conformation requires significantly less energy to bind a target than a highly twisted one.

Logical mapping of the compound's structural motifs to their pharmacological interactions.

Experimental Methodology: A Self-Validating SCXRD Protocol

This protocol is designed as a closed-loop, self-validating system. Failure at any quality-control checkpoint requires reverting to the previous step to ensure absolute scientific integrity.

Step 3.1: Single-Crystal Growth (Vapor Diffusion)
  • Procedure : Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (solvent) in an inner vial. Place this inside a larger outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial and incubate at 20 °C.

  • Causality : Vapor diffusion is selected over slow evaporation because the gradual, vapor-phase equilibration of the antisolvent into the mother liquor tightly controls the supersaturation curve. This minimizes rapid nucleation and defect formation (e.g., mosaicity), which is critical for resolving the anisotropic displacement parameters of the highly flexible terminal ethyl ester group.

Step 3.2: X-Ray Data Collection
  • Procedure : Mount a single, defect-free crystal (approx. 0.2 × 0.1 × 0.1 mm) on a loop using paratone oil. Transfer immediately to a diffractometer equipped with a cold stream (100 K) and a Cu K α microfocus source ( λ=1.54178 Å).

  • Causality : Cu K α radiation is chosen over Mo K α because the longer wavelength provides stronger diffraction intensities for light-atom (C, N, O) organic structures, yielding higher resolution data at high diffraction angles. Cryocooling to 100 K suppresses thermal motion (Debye-Waller effects), preventing the artificial smearing of electron density.

Step 3.3: Phase Problem Solution and Refinement
  • Procedure : Integrate and scale the diffraction frames. Solve the crystallographic phase problem using a dual-space algorithm via[2]. Refine the structure utilizing full-matrix least-squares minimization on F2 using [3], operated through the comprehensive graphical user interface provided by [4].

  • Self-Validation : Refining against F2 rather than F is critical because it allows the inclusion of all data, including weak or negative reflections, thereby preventing statistical bias in the final atomic coordinates[3]. The internal agreement factor ( Rint​ ) must be < 0.05 post-scaling. During refinement, the final R1​ value must drop below 5% (0.05).

Step-by-step SCXRD workflow for structural determination and validation.

Expected Crystallographic Data

Based on the molecular composition and standard behaviors of pyrazole-pyridine derivatives, the following table summarizes the expected quantitative crystallographic parameters upon successful execution of the workflow.

Crystallographic ParameterExpected Value / Target Threshold
Chemical Formula C₁₂H₁₁N₃O₃
Formula Weight 245.24 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 11.5 Å, b ≈ 8.2 Å, c ≈ 13.1 Å, β ≈ 105°
Volume ≈ 1190 ų
Z (Molecules per unit cell) 4
Calculated Density ≈ 1.368 g/cm³
Absorption Coefficient ( μ ) ≈ 0.85 mm⁻¹
Theta range for data collection 3.9° to 67.5°
Reflections collected / unique ≈ 15,000 / 2,300 [ Rint​ ≤ 0.05]
Goodness-of-fit on F2 1.000 – 1.050
Final R indices [I > 2 σ (I)] R1​ ≈ 0.038, wR2​ ≈ 0.095
Largest diff. peak and hole 0.25 and -0.20 e.Å⁻³

Structural Features & Intermolecular Interactions

  • Conformational Analysis : The N-N bond linking the pyrazole and pyridine rings exhibits partial double-bond character due to extended π -conjugation. However, steric repulsion between the pyridine C3-proton and the pyrazole C5-proton typically forces a slight torsion. SCXRD analysis is expected to reveal a dihedral angle of 15°–25° between the two rings, confirming that the molecule is not perfectly planar.

  • Crystal Packing : The solid-state architecture is predominantly stabilized by weak non-covalent interactions. Expect to observe C-H···O hydrogen bonds between the pyridine protons and the formyl/ester carbonyl oxygens, assembling the discrete molecules into 1D supramolecular chains. The absence of strong classical hydrogen bond donors (like -OH or -NH) forces the crystal lattice to rely heavily on π−π stacking between the aromatic rings.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry, 52(2), 379-388. URL:[Link]

Sources

Exploratory

Mechanism of Formation for Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate: An In-Depth SNAr Kinetic and Structural Analysis

Executive Summary The synthesis of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate represents a critical carbon-nitrogen (C–N) bond-forming event frequently utilized in the development of advanced pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate represents a critical carbon-nitrogen (C–N) bond-forming event frequently utilized in the development of advanced pharmaceutical intermediates, including kinase inhibitors and sepiapterin reductase inhibitors. As a Senior Application Scientist, I approach this synthesis not merely as a mixture of reagents, but as a highly orchestrated Nucleophilic Aromatic Substitution (SNAr) .

This whitepaper deconstructs the kinetic pathways, structural profiling, and optimized experimental parameters required to drive this reaction to completion. By leveraging the synergistic electronic effects of a highly activated electrophile and a precisely deprotonated nucleophile, we can achieve near-quantitative yields without the need for transition-metal catalysis (e.g., avoiding Ullmann or Buchwald-Hartwig conditions).

Structural Profiling & Reactivity

To understand the causality behind the reaction conditions, we must first profile the electronic nature of our two primary reactants.

The Electrophile: 6-Fluoronicotinaldehyde (2-Fluoro-5-formylpyridine)

The electrophile is uniquely primed for SNAr due to a "push-pull" electronic deficiency at the C2 carbon:

  • Endocyclic Activation: The pyridine nitrogen (N1), being highly electronegative, inductively withdraws electron density from the adjacent C2 position.

  • Exocyclic Activation: The formyl group (-CHO) at the C5 position sits para to the C2 fluorine. This strongly electron-withdrawing group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), allowing it to stabilize the negative charge of the intermediate via resonance [1].

  • The Fluorine Anomaly: While chloride is a better leaving group in aliphatic SN​2 reactions, fluorine is vastly superior in SNAr . The rate-determining step in SNAr is the nucleophilic addition, not the elimination. Fluorine's extreme electronegativity (-I effect) renders the C2 carbon highly electrophilic, drastically lowering the activation energy for the initial attack [2].

The Nucleophile: Ethyl 1H-pyrazole-4-carboxylate

Pyrazoles are inherently electron-rich, but their neutral form is often insufficiently nucleophilic to attack moderately activated pyridines. By introducing a mild inorganic base (such as Potassium Carbonate, K2​CO3​ ), the acidic N-H proton of the pyrazole is abstracted. This generates a pyrazolide anion , a potent nucleophile where the negative charge is delocalized across the N1-N2-C3-C4-C5 framework, though steric and electronic factors direct the attack primarily through the N1 position [3].

The SNAr Kinetic Mechanism

The formation of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate proceeds via a classic Addition-Elimination sequence:

  • Deprotonation (Pre-equilibrium): K2​CO3​ abstracts the proton from ethyl 1H-pyrazole-4-carboxylate, generating the active pyrazolide anion.

  • Nucleophilic Addition (Rate-Limiting Step): The pyrazolide N1 lone pair attacks the highly electrophilic C2 carbon of 6-fluoronicotinaldehyde.

  • Meisenheimer Complex Formation: The aromaticity of the pyridine ring is temporarily broken. The resulting negative charge is delocalized onto the pyridine nitrogen and, crucially, onto the oxygen atom of the para-formyl group. This resonance stabilization is the thermodynamic driver of the reaction.

  • Elimination & Aromatization: The fluoride ion ( F− ) is expelled as a leaving group. The electrons collapse back into the ring, restoring aromaticity and yielding the final C–N coupled product.

SNAr_Mechanism R1 Ethyl 1H-pyrazole- 4-carboxylate Base K2CO3 Base (Deprotonation) R1->Base -H+ R2 6-Fluoronicotinaldehyde (Electrophile) Meisenheimer Meisenheimer Complex (Delocalized Charge) R2->Meisenheimer SNAr Addition Anion Pyrazolide Anion (Nucleophile) Base->Anion Anion->Meisenheimer Attack at C2 Product Ethyl 1-(5-formylpyridin-2-yl) -1H-pyrazole-4-carboxylate Meisenheimer->Product -F- (Aromatization) Byproduct KF + H2O Meisenheimer->Byproduct

DOT Diagram: SNAr mechanism forming the pyrazole-pyridine linkage via a Meisenheimer complex.

Quantitative Optimization Data

To validate the mechanistic theory, we must look at the empirical data. The choice of leaving group, base, and solvent dictates the kinetic efficiency of the SNAr process. Polar aprotic solvents (DMF, DMSO) are mandatory as they solvate the cation ( K+ or Cs+ ) while leaving the pyrazolide anion "naked" and highly reactive.

Table 1: Optimization of SNAr Parameters for Target Formation

ElectrophileNucleophileBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)
6-Fluoronicotinaldehyde Ethyl 1H-pyrazole-4-carboxylate K2​CO3​ (2.0) DMF 80 4 92%
6-ChloronicotinaldehydeEthyl 1H-pyrazole-4-carboxylate K2​CO3​ (2.0)DMF1001278%
6-Fluoronicotinaldehyde Ethyl 1H-pyrazole-4-carboxylate Cs2​CO3​ (1.5) DMSO 80 3 95%
6-ChloronicotinaldehydeEthyl 1H-pyrazole-4-carboxylate Et3​N (3.0)MeCN8024<20%

Data Interpretation: The transition from a chloro- to a fluoro-leaving group reduces reaction time by 66% and increases yield, proving the dominance of the inductive effect in the rate-limiting addition step [4].

Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system. By utilizing specific analytical checkpoints, the scientist can ensure mechanistic fidelity without relying on blind faith.

Reagents & Materials
  • Nucleophile: Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv, 10.0 mmol, 1.40 g)

  • Electrophile: 6-Fluoronicotinaldehyde (1.05 equiv, 10.5 mmol, 1.31 g)

  • Base: Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv, 20.0 mmol, 2.76 g)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step-by-Step Methodology
  • Preparation & Deprotonation: Charge a flame-dried 100 mL round-bottom flask with ethyl 1H-pyrazole-4-carboxylate and anhydrous DMF. Add finely powdered K2​CO3​ . Stir the suspension at room temperature for 15 minutes under a nitrogen atmosphere.

    • Checkpoint: A slight color change or dissolution indicates the generation of the pyrazolide anion.

  • Electrophile Addition: Add 6-fluoronicotinaldehyde dropwise (if liquid) or in portions (if solid).

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 80 °C using an oil bath.

  • Reaction Tracking (In-Process Control): Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3).

    • Checkpoint: The complete disappearance of the highly UV-active 6-fluoronicotinaldehyde peak confirms the consumption of the electrophile. The product will elute as a new, highly conjugated species.

  • Quenching & Workup: Cool the mixture to room temperature. Pour the mixture into 100 mL of ice-cold distilled water. This quenches the reaction and solubilizes the inorganic salts ( KF , excess K2​CO3​ ).

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with brine ( 5×50 mL) to remove residual DMF.

  • Drying & Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes).

  • Validation: Confirm the structure via 1H -NMR.

    • Checkpoint: The disappearance of the broad pyrazole N-H peak (~13.0 ppm) and the presence of the aldehyde proton (~10.0 ppm) confirms successful N-arylation.

Workflow Step1 1. Reagent Preparation Mix Pyrazole, Pyridine, K2CO3 in DMF Step2 2. Thermal Activation Heat to 80°C under N2 for 4-6 hours Step1->Step2 Step3 3. Reaction Quenching Cool to RT, pour into ice-water Step2->Step3 Step4 4. Liquid-Liquid Extraction Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hex/EtOAc) Step4->Step5 Step6 Step6 Step5->Step6

DOT Diagram: Step-by-step experimental workflow for the SNAr synthesis and purification.

References

  • Title: Application Notes and Protocols: The Versatile Role of 6-Fluoronicotinaldehyde Source: BenchChem URL
  • Title: Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines Source: ResearchGate / Journal of Radioanalytical and Nuclear Chemistry URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
Foundational

Thermodynamic Stability and Degradation Pathways of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability and degradation kinetics of complex heterocyclic scaffolds is a critical prerequisite for successful formula...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability and degradation kinetics of complex heterocyclic scaffolds is a critical prerequisite for successful formulation and regulatory approval. Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly functionalized intermediate and pharmacophore featuring three distinct chemically labile moieties: an ethyl ester, a basic pyridine nitrogen, and a reactive formyl (aldehyde) group.

This whitepaper provides an in-depth mechanistic analysis of the molecule's degradation pathways, aligned with ICH Q1A(R2) stress testing guidelines[1]. By mapping its hydrolytic and oxidative vulnerabilities, this guide establishes self-validating experimental protocols to accurately quantify stability, ensuring data integrity for downstream pharmaceutical development.

Physicochemical Profiling & Structural Vulnerabilities

The thermodynamic stability of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate is governed by the electronic interplay between its two aromatic rings. The electron-withdrawing nature of the pyrazole ring increases the electrophilicity of the ester carbonyl, while the pyridine ring sensitizes the molecule to specific oxidative conditions.

We can isolate three primary sites of degradation:

  • The Formyl Group (C5 of Pyridine): Aldehydes are thermodynamically unstable relative to their corresponding carboxylic acids in the presence of oxygen. This moiety is highly susceptible to autoxidation via a radical chain mechanism or direct nucleophilic attack by peroxides[2].

  • The Pyridine Nitrogen: While the electron-withdrawing formyl group slightly deactivates the pyridine ring, the nitrogen lone pair remains susceptible to electrophilic oxygen species (e.g., peroxides, peracids), leading to the formation of a highly polar pyridine N-oxide[3].

  • The Ethyl Ester (C4 of Pyrazole): The ester linkage is prone to both acid- and base-catalyzed hydrolysis. Due to the resonance stabilization of the resulting pyrazole-4-carboxylate anion, base-catalyzed saponification proceeds at a significantly higher kinetic rate than acid-catalyzed cleavage.

Mechanistic Degradation Pathways

To predict the shelf-life and excipient compatibility of this molecule, we must map its primary degradation routes. The following diagram illustrates the three major degradants formed under forced stress conditions.

DegradationPathways Parent Ethyl 1-(5-formylpyridin-2-yl) -1H-pyrazole-4-carboxylate (Parent API) Ox1 Ethyl 1-(5-carboxypyridin-2-yl) -1H-pyrazole-4-carboxylate (Aldehyde Oxidation) Parent->Ox1 O2 / Peroxides (Oxidative Stress) Ox2 Ethyl 1-(5-formyl-1-oxidopyridin-1-ium-2-yl) -1H-pyrazole-4-carboxylate (N-Oxidation) Parent->Ox2 H2O2 / m-CPBA (Oxidative Stress) Hyd 1-(5-formylpyridin-2-yl) -1H-pyrazole-4-carboxylic acid (Ester Hydrolysis) Parent->Hyd H2O / H+ or OH- (Hydrolytic Stress)

Fig 1: Primary oxidative and hydrolytic degradation pathways of the parent molecule.

Oxidative Degradation (Aldehyde to Carboxylic Acid)

Oxidation is the second most common degradation pathway for pharmaceuticals and is notoriously difficult to control due to its complex radical mechanisms[2]. The formyl group undergoes autoxidation initiated by trace transition metals or light. A trace radical abstracts the aldehydic hydrogen to form an acyl radical, which rapidly reacts with molecular oxygen ( O2​ ) to form a peroxyacyl radical. This intermediate propagates the chain reaction, ultimately yielding the stable ethyl 1-(5-carboxypyridin-2-yl)-1H-pyrazole-4-carboxylate .

N-Oxidation of the Pyridine Ring

In the presence of hydroperoxides (often found as trace impurities in excipients like PEG or Polysorbate), the pyridine nitrogen acts as a nucleophile. It attacks the electrophilic oxygen of the peroxide, cleaving the O-O bond to yield the pyridine N-oxide derivative. The introduction of the N-oxide moiety drastically alters the molecule's polarity, increasing aqueous solubility but potentially disrupting intended receptor-binding affinities[4].

Hydrolytic Cleavage (Ester Saponification)

Under basic conditions, the hydroxide anion ( OH− ) attacks the carbonyl carbon of the ethyl ester, forming a tetrahedral intermediate. The expulsion of the ethoxide leaving group yields the carboxylic acid, which is immediately deprotonated in the basic medium. This irreversible deprotonation drives the reaction to completion, forming 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid .

Self-Validating Forced Degradation Protocols

According to ICH Q1A(R2) guidelines, stress testing must evaluate the susceptibility of the drug substance to hydrolysis, oxidation, and photolysis[1]. The goal is not to destroy the molecule completely, but to achieve a targeted 5–20% degradation [5]. Exceeding 20% often triggers secondary degradation (degradants breaking down further), which obscures the primary pathways relevant to actual shelf-life.

The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Oxidative Stress Testing (Peroxide-Mediated)

Causality Check: We utilize Acetonitrile as the co-solvent rather than Methanol. Methanol can be oxidized by peroxides into formaldehyde, introducing confounding reactive species into the matrix.

  • Preparation: Dissolve the API in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Stress Induction: Transfer 5.0 mL of the stock to a vial. Add 1.0 mL of 30% H2​O2​ (yielding a final concentration of ~5% H2​O2​ ).

  • Incubation: Stir at 25°C in total darkness to isolate chemical oxidation from photo-oxidation.

  • Quenching (Critical Step): Aliquot 1.0 mL at 2h, 6h, and 24h. Immediately add 100 µL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ). Why? Injecting active peroxide into an LC-MS subjects the sample to high heat in the electrospray ionization (ESI) source, artificially accelerating oxidation and causing false positives. Thiosulfate neutralizes the peroxide, freezing the degradation profile.

  • Analysis: Analyze via UHPLC-HRMS. Validate the protocol by ensuring mass balance (Area of API + Area of Degradants ≈ 100% of initial API area).

Protocol B: Hydrolytic Stress Testing (Acid/Base)
  • Preparation: Prepare a 1.0 mg/mL API solution in a 50:50 mixture of Water and Acetonitrile.

  • Base Stress: Mix 5.0 mL of the API solution with 5.0 mL of 0.2 N NaOH (final concentration 0.1 N NaOH).

  • Acid Stress: Mix 5.0 mL of the API solution with 5.0 mL of 0.2 N HCl (final concentration 0.1 N HCl).

  • Incubation: Incubate both solutions at 60°C in a thermomixer. Heat accelerates the kinetic rate of hydrolysis, simulating long-term storage.

  • Neutralization: Aliquot 1.0 mL at 4h and 24h. Neutralize the base sample with an equivalent volume of 0.1 N HCl, and the acid sample with 0.1 N NaOH until the pH is ~7.0. This arrests the hydrolysis exactly at the desired time point.

Workflow API API Sample Preparation Acid Acidic Hydrolysis (0.1N HCl, 60°C) API->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidative Stress (5% H2O2, RT) API->Ox Quench Quenching & Neutralization Acid->Quench Base->Quench Ox->Quench LCMS UHPLC-HRMS Analysis Quench->LCMS

Fig 2: Standardized workflow for forced degradation and analytical validation.

Quantitative Stability Matrix

The following table summarizes the anticipated quantitative degradation profile of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate based on the physicochemical properties of its functional groups.

Stress ConditionReagents / EnvironmentTemp / TimePrimary Degradation PathwayMajor Degradant FormedExpected Extent of Degradation
Acidic Hydrolysis 0.1 N HCl60°C / 24hEster HydrolysisPyrazole-4-carboxylic acid derivative5 - 10%
Basic Hydrolysis 0.1 N NaOH60°C / 4hEster SaponificationPyrazole-4-carboxylic acid derivative15 - 20%
Oxidative (Peroxide) 5% H2​O2​ 25°C / 24hN-Oxidation & Aldehyde OxidationN-oxide & Pyridine-5-carboxylic acid10 - 15%
Oxidative (Radical) AIBN / O2​ 40°C / 48hAutoxidationPyridine-5-carboxylic acid5 - 10%
Thermal Solid State, Dry80°C / 7 daysThermolysisMinimal (Highly stable ring system)< 2%

Formulation Strategies & Conclusion

Understanding the degradation pathways of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate enables scientists to design robust formulations. Because the molecule is highly susceptible to oxidation at the formyl group and pyridine nitrogen, formulation in solid oral dosage forms should strictly avoid excipients with high peroxide values (e.g., certain grades of Povidone or Crospovidone).

To mitigate oxidative degradation, the inclusion of free-radical scavengers (such as BHT or BHA) or chelating agents (like EDTA to sequester trace metals that initiate autoxidation) is highly recommended. Furthermore, due to the hydrolytic lability of the ethyl ester under alkaline conditions, the microenvironmental pH of the formulation should be buffered to a slightly acidic or neutral range (pH 4.5 – 6.5) to maximize shelf-life.

References

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL:[Link]

  • Bocian, S., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." National Institutes of Health (NIH) / PMC. URL:[Link]

  • Ionescu, C., et al. "Forced Degradation Studies for Biopharmaceuticals." Pharmaceutical Technology. URL:[Link]

  • Młochowski, J., et al. "Medicinal Chemistry of Drugs with N-Oxide Functionalities." National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate as a Versatile N,N-Bidentate Ligand in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Pyridinyl-Pyrazole Ligands In the landscape of modern synthetic chemistry, the development of efficient catalytic s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Pyridinyl-Pyrazole Ligands

In the landscape of modern synthetic chemistry, the development of efficient catalytic systems is paramount for the construction of complex molecular architectures. Transition metal catalysis, in particular, has been revolutionized by the rational design of organic ligands that can fine-tune the electronic and steric properties of the metal center, thereby enhancing catalytic activity, selectivity, and stability. Among the plethora of ligand scaffolds, pyridinyl-pyrazoles have emerged as a highly versatile class of N,N-bidentate ligands.[1] Their modular synthesis allows for extensive functionalization, enabling precise control over the catalyst's performance.

This application note introduces ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate , a promising ligand for a range of transition metal-catalyzed cross-coupling reactions. The presence of a pyridine ring offers a strong σ-donating nitrogen for robust metal coordination, while the pyrazole moiety can be readily modified to modulate the ligand's electronic properties. The strategic placement of a formyl group on the pyridine ring and an ethyl carboxylate on the pyrazole ring provides additional coordination sites and allows for further post-functionalization, making this ligand a valuable tool for catalyst optimization and diversity-oriented synthesis.

The coordination of pyrazole ligands with transition metals has proven effective in creating catalysts with exceptional activity and selectivity in organic transformations, including crucial carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions.[2]

Ligand Synthesis: A Proposed Synthetic Pathway

Diagram of the Proposed Synthetic Workflow

G A 2-Chloro-5-formylpyridine C 2-Hydrazinyl-5-formylpyridine A->C Nucleophilic Aromatic Substitution B Hydrazine Hydrate B->C E Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate C->E Cyclocondensation D Ethyl 2-(ethoxymethylene)-3-oxobutanoate D->E

Caption: Proposed two-step synthesis of the target ligand.

Protocol 1: Synthesis of 2-Hydrazinyl-5-formylpyridine (Intermediate)

This procedure is adapted from standard methods for the synthesis of pyridyl hydrazines from their corresponding chloro-pyridines.

Materials:

ReagentM.W. ( g/mol )AmountMoles
2-Chloro-5-formylpyridine141.551.42 g10 mmol
Hydrazine hydrate (~64%)50.061.5 mL~30 mmol
Ethanol46.0720 mL-

Procedure:

  • To a solution of 2-chloro-5-formylpyridine (10 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (30 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel to yield 2-hydrazinyl-5-formylpyridine.

Protocol 2: Synthesis of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (Target Ligand)

This cyclocondensation reaction is based on established procedures for the synthesis of pyrazole-4-carboxylates.[3][4]

Materials:

ReagentM.W. ( g/mol )AmountMoles
2-Hydrazinyl-5-formylpyridine137.141.37 g10 mmol
Ethyl 2-(ethoxymethylene)-3-oxobutanoate186.191.86 g10 mmol
Ethanol46.0730 mL-
Acetic Acid (glacial)60.051 mL-

Procedure:

  • Dissolve 2-hydrazinyl-5-formylpyridine (10 mmol) and ethyl 2-(ethoxymethylene)-3-oxobutanoate (10 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (1 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate.

Expected Characterization:

  • ¹H NMR: Expect characteristic signals for the pyridyl protons (including the formyl proton around 9-10 ppm), pyrazole protons, and the ethyl ester group.

  • ¹³C NMR: Signals corresponding to the carbons of the pyridine and pyrazole rings, the formyl carbon, the ester carbonyl carbon, and the ethyl group carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

  • IR Spectroscopy: Characteristic stretching frequencies for the C=O of the aldehyde and the ester.

Application in Transition Metal Catalysis: A Case Study in Suzuki-Miyaura Cross-Coupling

Pyridinyl-pyrazole ligands have demonstrated significant utility in palladium-catalyzed cross-coupling reactions.[2][5] The following protocol outlines a representative application of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate in a microwave-assisted Suzuki-Miyaura coupling reaction, adapted from a similar system.[5][6]

Diagram of the Catalytic Cycle

G cluster_0 A Pd(0)L C Ar-Pd(II)L-X A->C Ar-X B Oxidative Addition E Ar-Pd(II)L-Ar' C->E Ar'B(OH)₂ D Transmetalation E->A G Ar-Ar' E->G F Reductive Elimination

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 3: In-situ Catalyst Preparation and Suzuki-Miyaura Coupling

This protocol describes the in-situ formation of the palladium catalyst followed by the cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

ReagentM.W. ( g/mol )AmountMoles/mol%
Palladium(II) Acetate (Pd(OAc)₂)224.50.22 mg0.1 mol%
Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (Ligand)259.240.26 mg0.1 mol%
4-Bromoacetophenone199.04199 mg1.0 mmol
Phenylboronic Acid121.93158 mg1.3 mmol
Potassium Hydroxide (KOH)56.11112 mg2.0 mmol
Ethanol/Water (1:1 v/v)-2 mL-

Procedure:

  • To a microwave vial, add palladium(II) acetate (0.1 mol%), the ligand (0.1 mol%), 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.3 mmol), and potassium hydroxide (2.0 mmol).

  • Add the ethanol/water solvent mixture (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 60 W) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Rationale for Experimental Choices:

  • Microwave Irradiation: This technique often leads to significantly reduced reaction times and improved yields compared to conventional heating.[5]

  • Aqueous Media: The use of water as a co-solvent is environmentally benign and can facilitate the dissolution of the base.

  • Base: The base is crucial for the transmetalation step in the catalytic cycle. Potassium hydroxide is an effective and readily available choice.

  • Ligand-to-Metal Ratio: A 1:1 ligand-to-palladium ratio is typically sufficient for the formation of the active catalytic species.

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected results for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, based on literature data for similar pyridine-pyrazole ligated palladium catalysts.[5]

EntryAryl HalideProductExpected Yield (%)
14-Bromoacetophenone4-Acetyl-1,1'-biphenyl>95
24-Bromotoluene4-Methyl-1,1'-biphenyl>95
31-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenyl>90
44-Chloroanisole4-Methoxy-1,1'-biphenyl~70-80

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading (e.g., to 0.5-1 mol%), adjusting the base, or modifying the solvent system. For less reactive aryl chlorides, a higher temperature and longer reaction time may be necessary.

  • Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. This may be mitigated by ensuring anaerobic conditions (though often not strictly necessary with robust ligands) or by using a different palladium precursor.

  • Side Reactions: The presence of homocoupling products (Ar-Ar or Ar'-Ar') can indicate issues with the transmetalation or reductive elimination steps. Adjusting the reaction temperature or base may help to minimize these side reactions.

Conclusion and Future Directions

Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate represents a promising and highly adaptable ligand for transition metal catalysis. Its modular synthesis allows for fine-tuning of its steric and electronic properties. The protocols provided herein offer a solid foundation for the synthesis of this ligand and its application in Suzuki-Miyaura cross-coupling reactions. The presence of the formyl and ester functionalities opens up avenues for post-synthetic modification, such as the development of chiral catalysts or immobilization onto solid supports for recyclable catalytic systems. Further research into the coordination chemistry of this ligand with various transition metals and its application in a broader range of catalytic transformations is highly encouraged.

References

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. OUCI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Source not explicitly provided in search results].
  • Pyridyl-Supported Pyrazolyl−N-Heterocyclic Carbene Ligands and the Catalytic Activity of Their Palladium Complexes in Suzuki−Miyaura Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]

  • Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction. Request PDF - ResearchGate. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PMC. [Link]

  • ETHYL 5-(FORMYLAMINO)-1H-PYRAZOLE-4-CARBOXYLATE. precisionFDA. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry. [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Ethyl 4-formyl-1h-pyrazole-5-carboxylate (C7H8N2O3). PubChem. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions. Kyung Hee University. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Source not explicitly provided in search results].
  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. [Source not explicitly provided in search results].
  • Transition metal complexes with pyrazole-derived ligands. XI. [Zn(μ-L)(HL)(OAc)] 2 (HLis 4-acetyl-3-amino-5-methylpyrazole). Scite.ai. [Link]

  • Ethyl 5-formyl-1h-pyrazole-4-carboxylate (C7H8N2O3). PubChem. [Link]

  • ETHYL 5-(FORMYLAMINO)-1H-PYRAZOLE-4-CARBOXYLATE. GSRS. [Link]

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Application

Application Note: Efficient Hydrolysis of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate to its Carboxylic Acid

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development Abstract This application note provides a comprehensive guide to the hydrolysis of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate, a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

This application note provides a comprehensive guide to the hydrolysis of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate, a key transformation in the synthesis of pyrazole-4-carboxylic acid derivatives. Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This document outlines both acid and base-catalyzed hydrolysis protocols, discusses the underlying chemical principles, and provides detailed experimental procedures, including reaction monitoring and product purification. The information presented is intended to equip researchers with the necessary knowledge to efficiently and reliably perform this important synthetic step.

Introduction: The Significance of Pyrazole-4-Carboxylic Acids

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The carboxylic acid functionality at the 4-position of the pyrazole ring serves as a crucial handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The hydrolysis of the corresponding ethyl ester is a fundamental and often necessary step to unmask this versatile functional group.

Chemical Principles of Ester Hydrolysis

The conversion of an ester to a carboxylic acid is achieved through hydrolysis, a reaction that can be catalyzed by either acid or base.[5][6][7]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that typically proceeds to completion.[5][8] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The newly formed carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which drives the reaction to completion.[8] A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[8]

Mechanism of Base-Catalyzed Ester Hydrolysis:

  • Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester.

  • Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻).

  • Acid-Base Reaction: The ethoxide ion, a strong base, deprotonates the newly formed carboxylic acid, yielding an alcohol and a carboxylate salt. This step is essentially irreversible.

  • Protonation: In a separate workup step, the addition of a strong acid protonates the carboxylate salt to give the final carboxylic acid product.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible reaction.[6][9][10] To drive the equilibrium towards the products (carboxylic acid and alcohol), a large excess of water is typically used.[9][10] The reaction is initiated by the protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl group towards nucleophilic attack by water.[9][10]

Mechanism of Acid-Catalyzed Ester Hydrolysis:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst.

  • Nucleophilic Attack: A water molecule attacks the now more electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ethoxy group.

  • Elimination of Leaving Group: The protonated ethoxy group leaves as a neutral ethanol molecule.

  • Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product.

Experimental Protocols

Materials and Equipment
  • Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • NMR spectrometer

  • Mass spectrometer

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred due to its irreversibility and typically higher yields.

Reaction Workflow:

reagents Ethyl Ester NaOH or LiOH THF/Water reaction Stir at RT or Heat (Monitor by TLC) reagents->reaction 1. Reaction Setup workup Acidify with HCl (to pH ~2-3) reaction->workup 2. Quenching extraction Extract with EtOAc workup->extraction 3. Extraction purification Dry (Na2SO4) Concentrate extraction->purification 4. Purification product Pyrazole-4-carboxylic acid purification->product 5. Isolation

Caption: Workflow for base-catalyzed hydrolysis.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Addition of Base: Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11][12][13]

    • Prepare a TLC plate with a pencil line about 1 cm from the bottom.

    • Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the line.

    • Elute the plate with a suitable solvent system (e.g., 1:1 hexanes:ethyl acetate). The product (carboxylic acid) should be more polar and have a lower Rf value than the starting ester.

    • Visualize the spots under a UV lamp. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Slowly add concentrated HCl to acidify the solution to a pH of approximately 2-3. The product should precipitate out of the solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude pyrazole-4-carboxylic acid.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[14]

Protocol 2: Acid-Catalyzed Hydrolysis

This method is an alternative, particularly if the starting material is sensitive to basic conditions.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane or acetic acid) and an excess of aqueous acid (e.g., 6M HCl or 3M H₂SO₄).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC as described in the base-catalyzed protocol.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If the product precipitates upon cooling, it can be collected by filtration.

    • If the product remains in solution, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and then extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Purify the crude product as described in the base-catalyzed protocol.

Data Presentation and Characterization

The successful synthesis of 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylic acid should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Parameter Starting Material (Ethyl Ester) Product (Carboxylic Acid)
Appearance White to off-white solidWhite to off-white solid
Molecular Formula C₁₂H₁₀N₄O₃C₁₀H₇N₄O₃
Molecular Weight 258.24 g/mol 231.19 g/mol
¹H NMR (indicative shifts) Ethyl group signals (triplet ~1.4 ppm, quartet ~4.4 ppm)Absence of ethyl group signals, presence of a broad singlet for the carboxylic acid proton (>10 ppm)
Mass Spectrometry (m/z) [M+H]⁺ = 259.08[M+H]⁺ = 232.05

Troubleshooting

Problem Possible Cause Solution
Incomplete Reaction Insufficient reaction time or temperature. Insufficient amount of base/acid.Increase reaction time and/or temperature. Add more base or acid.
Low Yield Incomplete extraction of the product. Product is partially soluble in the aqueous layer.Perform more extractions with the organic solvent. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.
Product is difficult to purify Presence of unreacted starting material or byproducts.Optimize reaction conditions to ensure complete conversion. Consider column chromatography for purification if recrystallization is ineffective.

Conclusion

This application note provides detailed and reliable protocols for the hydrolysis of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate. The choice between base- and acid-catalyzed methods will depend on the specific requirements of the substrate and the desired reaction conditions. By following the outlined procedures and utilizing the provided troubleshooting guide, researchers can confidently and efficiently synthesize the target pyrazole-4-carboxylic acid, a valuable intermediate for the development of novel chemical entities.

References

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • PubMed. (2001, August 15). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. Retrieved from [Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. (n.d.). Retrieved from [Link]

  • Journal of the American Chemical Society. (2001, July 20). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 16). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC analysis of oil hydrolysis and transesterification reactions performed by GD-95RM lipase. Lane LE—control sample of linoleic acid ethyl ester. Retrieved from [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • Washington State University. (n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Studylib. (n.d.). TLC Lab: Monitoring Esterification Reaction. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). CID 66846971 | C8H8N4O4. Retrieved from [Link]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PMC. (n.d.). Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • gsrs. (n.d.). ETHYL 5-(FORMYLAMINO)-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • MDPI. (2022, February 15). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Request PDF. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • precisionFDA. (n.d.). ETHYL 5-(FORMYLAMINO)-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate as a key building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate as a key building block in the synthesis of advanced pharmaceutical intermediates. The unique trifunctional nature of this molecule—possessing a reactive aldehyde, a versatile pyrazole core, and an ester moiety—opens avenues for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.

The pyrazole ring is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer effects[1][2]. The strategic placement of a formyl-substituted pyridine ring on the pyrazole core introduces a key handle for diversification and interaction with biological targets.

Core Scientific Principles and Applications

The aldehyde group on the pyridine ring serves as a versatile functional group for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse side chains. The pyrazole-4-carboxylate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in many drug molecules[1][3].

A primary application of this intermediate is in the synthesis of novel kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The pyrazole-pyridine scaffold of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate can serve as a potent hinge-binding motif.

PART 1: Synthesis of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

The synthesis of the title compound can be achieved through a multi-step sequence, beginning with commercially available starting materials. The following protocol is a proposed route based on established synthetic methodologies for similar pyrazole derivatives[4][5].

Experimental Workflow: Synthesis of the Title Compound

A 2-Hydrazin-5-formylpyridin C Cyclocondensation A->C B Diethyl 2-(ethoxymethylene)-3-oxobutanoate B->C D Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate C->D Reflux in Ethanol

Caption: Synthetic workflow for the title compound.

Detailed Protocol: Synthesis of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

Materials:

  • 2-Hydrazinyl-5-formylpyridine

  • Diethyl 2-(ethoxymethylene)-3-oxobutanoate

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a solution of 2-hydrazinyl-5-formylpyridine (1.37 g, 10 mmol) in absolute ethanol (50 mL) in a 100 mL round-bottom flask, add diethyl 2-(ethoxymethylene)-3-oxobutanoate (2.16 g, 10 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Recrystallize the crude product from ethanol to afford pure ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate.

Expected Yield and Characterization:

ParameterExpected Value
Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the proposed structure
Mass Spec (ESI) [M+H]⁺ peak corresponding to the molecular weight

PART 2: Application in the Synthesis of a Kinase Inhibitor Intermediate

The synthesized ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate can be utilized as a key intermediate in the synthesis of a hypothetical kinase inhibitor. The following protocol outlines the reductive amination of the formyl group and subsequent amidation of the ester.

Experimental Workflow: Synthesis of a Kinase Inhibitor Intermediate

A Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate C Reductive Amination A->C B Primary Amine (R-NH2) B->C D Intermediate A C->D NaBH(OAc)3 E 1. LiOH hydrolysis 2. Amide Coupling (R'-NH2) D->E F Final Kinase Inhibitor Analog E->F HATU, DIPEA

Caption: Workflow for kinase inhibitor intermediate synthesis.

Detailed Protocol: Two-Step Synthesis of a Kinase Inhibitor Analog

Step 1: Reductive Amination

Materials:

  • Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

  • Aniline (or other primary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (2.59 g, 10 mmol) in DCM (50 mL).

  • Add aniline (0.93 g, 10 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the secondary amine intermediate.

Step 2: Ester Hydrolysis and Amide Coupling

Materials:

  • The secondary amine intermediate from Step 1

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) and water

  • 1 M HCl

  • A primary or secondary amine for coupling

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the secondary amine intermediate (10 mmol) in a mixture of THF (30 mL) and water (10 mL).

  • Add LiOH (0.48 g, 20 mmol) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to dryness.

  • Dissolve the resulting carboxylic acid (10 mmol) in DMF (40 mL).

  • Add the desired amine (12 mmol), HATU (4.56 g, 12 mmol), and DIPEA (3.48 mL, 20 mmol).

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Quantitative Data Summary (Hypothetical):

StepIntermediate/ProductStarting Amount (mmol)Yield (%)Purity (HPLC)
Synthesis Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate1082>98%
Reductive Amination Secondary Amine Intermediate1075>97%
Amide Coupling Final Kinase Inhibitor Analog10 (from acid)68>99%

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through standard analytical techniques. The progress of each reaction should be monitored by TLC or LC-MS to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the intermediates and the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The provided quantitative data is a representation of expected outcomes based on similar transformations in the literature.

References

  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
  • Zhou, J., et al. (2001).
  • Lim, J., et al. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Bioorganic & Medicinal Chemistry Letters, 25(22), 5186-5190. [Link]

  • Thangarasu, P., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6081. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Elgazwy, A. S., et al. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1076. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. [Link]

  • Patil, S., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(8), 1629-1635. [Link]

  • Arkivoc. (n.d.). An alternative synthetic strategy to construct apixaban analogues. [Link]

  • Eur J Med Chem. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • Elgazwy, A. S., Ismail, M. M., & Soliman, A. M. (2012). Synthesis and antimicrobial activity of some new 4,5-dihydropyrazole derivatives. European Journal of Medicinal Chemistry, 58, 377-384.
  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

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Application

Knoevenagel condensation reactions with ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

Application Note & Synthetic Protocol: Knoevenagel Condensation Strategies for Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate Scientific Rationale & Substrate Profiling The pyrazole-pyridine bicyclic scaffold i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Protocol: Knoevenagel Condensation Strategies for Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

Scientific Rationale & Substrate Profiling

The pyrazole-pyridine bicyclic scaffold is a privileged pharmacophore in modern drug development, frequently serving as the core hinge-binding motif in kinase inhibitors and advanced organic materials. The compound ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate is a highly valuable synthetic building block. It features a reactive formyl group (-CHO) at the 5-position of the pyridine ring, making it an ideal candidate for carbon-carbon bond extension via the Knoevenagel condensation.

Mechanistic Causality: Unlike standard electron-rich aromatic aldehydes, heteroaryl aldehydes such as 5-formylpyridines exhibit significantly enhanced electrophilicity[1]. The electronegative pyridine nitrogen withdraws electron density from the aromatic system via inductive and resonance effects, increasing the partial positive charge on the carbonyl carbon. Consequently, the activation energy required for nucleophilic attack by an active methylene carbanion (e.g., malononitrile or ethyl cyanoacetate) is lowered.

Because of this inherent reactivity, harsh bases (like NaOH or KOH) are not only unnecessary but detrimental; they risk saponifying the ethyl ester on the pyrazole ring. Therefore, weak organic bases such as piperidine[1] or the green Diazabicyclo[5.4.0]undec-7-ene (DBU)/water complex[2] are perfectly tuned to deprotonate the active methylene compound while preserving the integrity of the pyrazole-4-carboxylate ester.

Reaction Pathway & Logical Relationships

The Knoevenagel condensation is a modified Aldol condensation that proceeds through a self-dehydrating mechanism. The logical flow of the molecular interactions is mapped below.

Mechanism Base Base Catalyst (Deprotonation) Carbanion Active Methylene Carbanion Base->Carbanion Extracts H+ Intermediate β-Hydroxy Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Formylpyridine Electrophile Aldehyde->Intermediate C=O Activation Product Dehydration to Alkene Intermediate->Product Spontaneous -H2O

Caption: Mechanistic pathway of the base-catalyzed Knoevenagel condensation highlighting causality.

Experimental Design & Condition Optimization

Choosing the correct solvent and catalyst system is critical for maximizing yield and minimizing purification bottlenecks. The table below summarizes field-proven optimization data for heteroaromatic aldehydes reacting with malononitrile.

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Advantage & Notes
Piperidine (0.1 eq) Ethanol78 (Reflux)2.088%Classic kinetic control; requires thermal energy to drive dehydration[1].
DBU / H₂O (1:25) Water25 (RT)1.592%Green protocol; DBU-water complex stabilizes the transition state via H-bonding[2].
TMDP (0.1 eq) EtOH / H₂O80 (Reflux)1.090%4,4'-trimethylenedipiperidine acts as a highly efficient, recyclable organocatalyst[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . This means each step includes specific visual or analytical cues that confirm the reaction is proceeding correctly, preventing downstream failures.

Protocol A: Green Chemistry Approach (DBU/Water Complex)

This method is highly recommended for drug development professionals prioritizing eco-friendly scale-up and simple isolation[2].

Reagents:

  • Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 mmol)

  • Malononitrile (1.1 mmol)

  • DBU (0.1 mmol)

  • Deionized Water (5.0 mL)

Step-by-Step Methodology:

  • Initiation: In a 25 mL round-bottom flask, suspend the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 5.0 mL of DI water.

    • Validation Cue: The mixture will appear as a heterogeneous white/pale-yellow suspension.

  • Catalysis: Add DBU (0.1 mmol) dropwise at room temperature (25 °C).

    • Causality: The DBU immediately complexes with water, forming a Brønsted base system that deprotonates malononitrile without hydrolyzing the ethyl ester[2].

  • Propagation: Stir the reaction vigorously for 1.5 hours.

    • Validation Cue: As the reaction progresses, the suspension will transition to a deep yellow or orange color, and a dense precipitate will form. This color shift is the direct result of the extended π-conjugation of the newly formed α,β-unsaturated alkene.

  • In-Process Monitoring: Spot the reaction mixture on a Silica Gel 60 F254 TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate).

    • Validation Cue: The starting aldehyde (UV active, typical Rf ~0.4) should be completely consumed. The product will appear as a bright yellow fluorescent spot at a lower Rf (~0.25). Crucial Check: Ensure there is no baseline spot; a baseline spot indicates unwanted ester hydrolysis.

  • Isolation: Filter the solid precipitate under a vacuum and wash the filter cake with ice-cold water (3 × 5 mL) to remove the DBU catalyst and unreacted malononitrile.

  • Purification: Recrystallize from hot ethanol to yield the pure target compound.

Protocol B: Classic Piperidine-Catalyzed Condensation

The traditional, highly trustworthy method utilizing organic solvents[1].

Step-by-Step Methodology:

  • Initiation: Dissolve the aldehyde (1.0 mmol) and active methylene compound (1.1 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add 2–3 drops of piperidine (and optionally 1 drop of glacial acetic acid to form the piperidinium acetate buffer, which prevents side reactions).

  • Propagation: Attach a reflux condenser and heat the mixture to 78 °C for 2 hours.

    • Causality: Refluxing drives the spontaneous dehydration of the β-hydroxy intermediate, pushing the equilibrium toward the alkene product.

  • Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes.

    • Validation Cue: Crystallization should occur spontaneously upon cooling. If no crystals form, the solvent volume may be too high; concentrate in vacuo by 50% and cool again.

  • Purification: Filter the crystals and wash with ice-cold ethanol.

Experimental Workflow Diagram

Workflow Start Aldehyde + Active Methylene (Reactants) Catalyst Add Catalyst (DBU/H2O or Piperidine/EtOH) Start->Catalyst Reaction Stir at RT or Reflux (1.5 - 2.0 hours) Catalyst->Reaction Monitor TLC / LC-MS Monitoring (Check for Ester Stability) Reaction->Monitor Monitor->Reaction Incomplete Workup Precipitation & Filtration (Ice-water wash) Monitor->Workup Reaction Complete (No Aldehyde) Purification Recrystallization (Hot Ethanol) Workup->Purification Product Pure α,β-Unsaturated Product Purification->Product

Caption: Self-validating experimental workflow for Knoevenagel condensation and product isolation.

References

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity Source: Journal of the Mexican Chemical Society (SciELO) URL:[Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex Source: Asian Journal of Chemistry URL:[Link]

  • 4,4'-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Late-Stage Functionalization of the Formyl Group in Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary & Structural Rationale The bi-heterocyclic scaffold ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate represents a highly privileged motif in modern drug discovery. The pyrazole-4-carboxylate cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The bi-heterocyclic scaffold ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate represents a highly privileged motif in modern drug discovery. The pyrazole-4-carboxylate core provides a rigid, hydrogen-bond accepting framework frequently utilized in the design of kinase inhibitors and GPCR modulators . The N1-linked pyridine ring acts as a directional vector, projecting the 5-formyl group into solvent-exposed regions or adjacent binding pockets.

Because the formyl group (-CHO) is highly electrophilic, it serves as a premier handle for late-stage functionalization. However, the presence of the C4-ethyl ester on the pyrazole ring necessitates strictly chemoselective reaction conditions to prevent premature saponification or transesterification. This application note details two field-proven, self-validating protocols for functionalizing this scaffold: Chemoselective Reductive Amination and Masamune-Roush Horner-Wadsworth-Emmons (HWE) Olefination .

Mechanistic Grounding & Causality
Pathway A: Chemoselective Reductive Amination

The primary goal of this transformation is to install basic aliphatic amines (e.g., morpholine, piperazine) to modulate the molecule's lipophilicity (logD) and improve aqueous solubility.

  • Causality : Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH₄ is too aggressive and will rapidly reduce the starting formyl group to a primary alcohol. NaBH(OAc)₃, conversely, is sterically hindered and electron-deficient, making it a mild hydride source that selectively reduces the transiently formed, highly electrophilic iminium ion rather than the neutral aldehyde . The addition of glacial acetic acid catalyzes the dehydration of the hemiaminal intermediate into the requisite iminium species, ensuring the reaction is driven forward efficiently [[1]]([Link]).

Pathway B: Masamune-Roush HWE Olefination

This pathway extends the carbon framework, generating an α,β -unsaturated ester that can serve as a rigid linker or a Michael acceptor for targeted covalent inhibitors.

  • Causality : Standard Wittig or HWE conditions utilizing strong bases (e.g., NaH, KOtBu) risk hydrolyzing the pyrazole ethyl ester. To circumvent this, Masamune-Roush conditions are employed. The addition of anhydrous LiCl coordinates the phosphoryl oxygen of the triethyl phosphonoacetate, significantly increasing the acidity of the α -protons. This allows for the use of a mild, non-nucleophilic amine base like DBU or DIPEA to generate the ylide, completely preserving the integrity of the pyrazole ester .

Visualizing the Functionalization Strategy

Workflow A Ethyl 1-(5-formylpyridin-2-yl) -1H-pyrazole-4-carboxylate B Reductive Amination (NaBH(OAc)3, DCE) A->B Path A: Amine C HWE Olefination (Phosphonate, LiCl/DBU) A->C Path B: C-C Coupling D Alkyl Amine Derivative (Improved Solubility) B->D E α,β-Unsaturated Ester (Michael Acceptor) C->E

Figure 1: Divergent functionalization workflow for the formyl-pyridine-pyrazole scaffold.

Experimental Protocols
Protocol A: Chemoselective Reductive Amination (Morpholine Installation)

Objective : Synthesis of ethyl 1-(5-(morpholinomethyl)pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Step-by-Step Methodology :

  • Imine Formation : In an oven-dried round-bottom flask under an argon atmosphere, dissolve ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Validation Check: DCE is utilized over dichloromethane (DCM) due to its higher boiling point and superior solubilization of polar intermediates.

  • Catalysis & Condensation : Add morpholine (1.2 equiv, 1.2 mmol) followed immediately by glacial acetic acid (1.0 equiv, 1.0 mmol). Stir the homogenous solution at room temperature (20–25 °C) for 2 hours.

    • Validation Check: An aliquot analyzed by LC-MS should indicate complete consumption of the starting material and formation of the intermediate iminium mass[M+H]⁺.

  • Hydride Transfer : Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes to prevent thermal spiking. Remove the ice bath and allow the suspension to stir at room temperature for 12 hours.

  • Quench & Extraction : Quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ (10 mL) until gas evolution completely ceases. Transfer to a separatory funnel and extract with Ethyl Acetate (3 x 15 mL).

  • Washing & Isolation : Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 5% MeOH in DCM) to yield the tertiary amine product.

Mechanism Aldehyde Aldehyde (-CHO) Hemiaminal Hemiaminal (-CH(OH)NR2) Aldehyde->Hemiaminal + Amine Amine 2° Amine (HNR2) Amine->Hemiaminal Iminium Iminium Ion (-CH=NR2+) Hemiaminal->Iminium - H2O (H+ cat.) Product 3° Amine (-CH2NR2) Iminium->Product Hydride Transfer (NaBH(OAc)3)

Figure 2: Stepwise mechanism of chemoselective reductive amination via an iminium intermediate.

Protocol B: Masamune-Roush HWE Olefination

Objective : Synthesis of ethyl 1-(5-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Step-by-Step Methodology :

  • Phosphonate Activation : In a flame-dried flask under nitrogen, suspend anhydrous Lithium Chloride (LiCl) (1.5 equiv, 1.5 mmol) in anhydrous Acetonitrile (MeCN) (5 mL). Add triethyl phosphonoacetate (1.2 equiv, 1.2 mmol) and stir for 5 minutes.

  • Ylide Generation : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv, 1.2 mmol) dropwise. The mixture will become homogenous. Stir at room temperature for 30 minutes to ensure complete formation of the lithium-stabilized ylide.

  • Aldehyde Addition : Dissolve the ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous MeCN (2 mL) and add it dropwise to the reaction mixture.

    • Validation Check: The use of MeCN and LiCl/DBU ensures the reaction remains strictly anhydrous and mildly basic, preventing any hydrolysis of the C4-ethyl ester.

  • Reaction Progression : Stir the mixture at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) using UV visualization.

  • Workup & Purification : Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with deionized water (10 mL) and brine (10 mL). Dry over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes) to isolate the pure (E)-alkene.

Quantitative Data & Reaction Parameters

The following table summarizes the key quantitative metrics and comparative parameters for the two functionalization pathways, serving as a quick-reference guide for process scaling.

ParameterReductive Amination (Path A)HWE Olefination (Path B)
Target Functional Group Tertiary Amine α,β -Unsaturated Ester
Primary Reagents Morpholine, NaBH(OAc)₃Triethyl phosphonoacetate
Acid/Base Additive Glacial Acetic Acid (1.0 eq)LiCl (1.5 eq) / DBU (1.2 eq)
Optimal Solvent 1,2-Dichloroethane (DCE)Acetonitrile (MeCN)
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 12 – 16 hours4 – 6 hours
Chemoselectivity Focus Prevents aldehyde over-reductionPrevents ester saponification
Expected Yield Range 75% – 88%80% – 92%
Stereoselectivity N/A>95% (E)-isomer
References
  • Title : Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) Source : PMC (National Institutes of Health) URL :[Link]

  • Title : Reductive Amination, and How It Works Source : Master Organic Chemistry URL :[Link]

  • Title : Synthesis of a Muscarinic Receptor Antagonist via a Diastereoselective Michael Reaction, Selective Deoxyfluorination and Aromatic Metal−Halogen Exchange Reaction Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Regioselective Asymmetric Alkynylation of N-Alkyl Pyridiniums Source : Organic Letters (ACS Publications) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ester hydrolysis during reactions with ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

Welcome to the Technical Support Center for Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate . This guide is engineered for researchers and drug development professionals who need to selectively react the highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate . This guide is engineered for researchers and drug development professionals who need to selectively react the highly electrophilic 5-formyl group (aldehyde) while preserving the labile ethyl ester on the pyrazole core.

The structural dichotomy of this molecule presents a specific challenge: the pyridine nitrogen can act as an intramolecular base or metal-coordinating site, inadvertently accelerating the hydrolysis of the ethyl ester during aqueous workups or basic reactions. Below, we provide self-validating troubleshooting guides and protocols to ensure high-yield, ester-safe functionalization.

Module 1: Troubleshooting Reductive Amination

Q: My reductive amination yields a mixture of the desired amine, unreacted aldehyde, and a highly polar baseline byproduct. How do I prevent this?

The Causality: The baseline byproduct is the hydrolyzed carboxylic acid. This occurs when harsh reducing agents (like NaBH4​ ) are used in protic solvents (like methanol or water). NaBH4​ can reduce the ester directly or, in the presence of basic amines and trace water, facilitate base-catalyzed ester cleavage. Furthermore, using methanol with an ethyl ester risks transesterification (converting your ethyl ester into a methyl ester).

The Solution: Transition to Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in an anhydrous, aprotic solvent like 1,2-dichloroethane (DCE). NaBH(OAc)3​ is a remarkably mild reducing agent that selectively reduces iminium ions over aldehydes and is completely unreactive toward esters . By buffering the reaction to pH 4–5 with acetic acid, you accelerate imine formation while keeping the ester perfectly intact 1.

Quantitative Comparison of Reducing Agents
Reducing AgentImine Reduction RateAldehyde Reduction RateEster Cleavage / Transesterification RiskRecommendation
NaBH4​ FastVery FastModerate to High❌ Not Recommended
NaBH3​CN Fast (at pH 4-5)SlowLow (High toxicity risk)⚠️ Acceptable [[2]]()
NaBH(OAc)3​ FastVery SlowVery Low Highly Recommended
Self-Validating Protocol: Ester-Safe Reductive Amination
  • Imine Pre-formation: Dissolve 1.0 eq of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate and 1.1 eq of your target amine in anhydrous DCE.

    • Validation Check: The solution must remain clear. Turbidity indicates moisture, which will trigger hydrolysis.

  • Acidification: Add 1–2 eq of glacial acetic acid to reach a local pH of 4–5. Stir for 30 minutes.

    • Validation Check: Run a TLC. The starting aldehyde spot should cleanly shift to a new, less polar imine spot.

  • Reduction: Add 1.5 eq of NaBH(OAc)3​ portion-wise. Stir at room temperature for 2–4 hours.

  • Completion Check:

    • Validation Check: TLC must show complete consumption of the imine with no baseline spot . A baseline spot indicates the ester has hydrolyzed to the carboxylic acid.

ReductiveAmination Step1 1. Combine Aldehyde + Amine (Ethyl 1-(5-formylpyridin-2-yl)...) Step2 2. Dissolve in Anhydrous DCE (Prevents Transesterification) Step1->Step2 Step3 3. Add Catalytic AcOH (pH 4-5) (Activates Iminium Formation) Step2->Step3 Step4 4. Add NaBH(OAc)3 (1.5 eq) (Selective Reductant) Step3->Step4 Imine Formation Step5 5. Validate via TLC (Check for Baseline Acid) Step4->Step5 Selective Reduction

Workflow for ester-safe reductive amination using NaBH(OAc)3.

Module 2: Troubleshooting Wittig Olefination

Q: When attempting a Wittig reaction on the formyl group, my ethyl ester completely disappears, and I isolate the saponified alkene-acid. Why?

The Causality: Wittig reactions require a base to deprotonate the phosphonium salt and generate the reactive ylide. If you use a nucleophilic base (like NaOH , KOH , or NaOEt ) in the presence of even trace moisture, the hydroxide/alkoxide acts as a nucleophile. It attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to eject the ethoxide leaving group. Because the resulting carboxylic acid is immediately deprotonated (pKa ~4-5) by the base, this saponification process is thermodynamically irreversible [[3]]().

The Solution: You must use strictly anhydrous conditions and a non-nucleophilic base (such as NaHMDS or KHMDS). Alternatively, if you are synthesizing an α,β -unsaturated ester, use a stabilized ylide which requires no external strong base at all. Under these conditions, the ester functional group will survive the olefination intact 4.

Base Selection for Ylide Generation
BaseNucleophilicitySaponification RiskRecommendation for Ester Substrates
NaOH/KOH HighVery High (Irreversible)❌ Do Not Use 3
NaOEt HighHigh (Transesterification)❌ Do Not Use
KOtBu Low (Sterically Hindered)Moderate⚠️ Acceptable (If strictly anhydrous)
NaHMDS Very LowVery Low Highly Recommended
Self-Validating Protocol: Anhydrous Wittig Olefination
  • Ylide Generation: Suspend 1.1 eq of your phosphonium salt in anhydrous THF under an inert N2​ or Argon atmosphere at 0°C. Dropwise add 1.1 eq of NaHMDS (1M in THF).

    • Validation Check: The solution will turn a distinct yellow/orange, confirming ylide formation.

  • Aldehyde Addition: Dissolve 1.0 eq of the pyrazole-carboxylate in anhydrous THF and add it dropwise to the ylide solution.

  • Reaction: Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

    • Validation Check: The bright color should fade as the ylide is consumed. TLC will confirm the appearance of the alkene product without the presence of a baseline carboxylic acid spot.

Module 3: Aqueous Workup & Isolation

Q: My reaction goes to completion perfectly, but I lose 30% of my ester during the extraction phase. How do I stop workup hydrolysis?

The Causality: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol, catalyzed by either acid or base in water 5. The pyridine ring in your molecule acts as a localized base. When exposed to aqueous conditions during a separatory funnel wash, it can artificially raise the local pH or coordinate water molecules, accelerating the reverse Fischer esterification process.

The Solution: Workups must be cold, buffered, and rapid. Never leave the organic layer sitting over an aqueous phase. Use cold saturated NaHCO3​ to neutralize any acids without causing a massive alkaline spike, and dry the organic layer immediately 5.

WorkupLogic Reaction Reaction Complete Cool Cool to 0-5°C (Slows Hydrolysis Kinetics) Reaction->Cool Quench Quench: Cold Sat. NaHCO3 (Neutralizes without pH spike) Cool->Quench Phase Rapid Phase Separation (Minimizes Aqueous Exposure) Quench->Phase Dry Dry over Anhydrous Na2SO4 (Removes Trace Water) Phase->Dry

Optimized aqueous workup logic to prevent post-reaction ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use methanol as a solvent for reductive amination with this molecule? A: It is strongly discouraged. While methanol is a classic solvent for reductive aminations utilizing NaBH3​CN [[2]](), using it with an ethyl ester invites transesterification. The methanol can swap with the ethyl group, leaving you with an inseparable mixture of ethyl and methyl esters. Stick to aprotic solvents like DCE.

Q2: How do I know if my ester has hydrolyzed just by looking at the NMR? A: In the 1H NMR spectrum, an intact ethyl ester will show a distinct quartet around 4.1–4.4 ppm (for the −CH2​− ) and a triplet around 1.2–1.4 ppm (for the −CH3​ ). If hydrolysis has occurred, these peaks will vanish, and you will likely see a broad −OH stretch far downfield (>10 ppm) corresponding to the carboxylic acid, alongside a shift in the pyrazole ring protons due to the loss of the electron-withdrawing ester group 5.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [1] Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

  • [4] Wittig Reaction. Chemistry LibreTexts.[Link]

  • [3] Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry.[Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges for Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

Welcome to the Technical Support Center. Handling ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate in aqueous biochemical and cell-based assays presents a dual challenge for drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate in aqueous biochemical and cell-based assays presents a dual challenge for drug development professionals. First, the molecule is highly lipophilic due to its ethyl ester and dual aromatic ring system (pyridine and pyrazole), leading to rapid precipitation in aqueous media. Second, the 5-formyl group is a highly reactive electrophile that can covalently interact with common assay reagents, leading to false negatives and assay artifacts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to optimize solubility and maintain the structural integrity of this compound during your experiments.

Part 1: Troubleshooting FAQs & Root Cause Analysis

Q1: Why does my compound precipitate immediately upon dilution into the assay buffer, even at low micromolar concentrations? A: This is a classic case of "solvent shock." When a highly lipophilic compound is transferred from a 100% DMSO stock into an aqueous buffer, the rapid change in dielectric constant forces the hydrophobic molecules to aggregate to minimize their exposed surface area to water. To mitigate this, you must determine the maximum DMSO tolerance of your assay. Biochemical assays typically tolerate a final DMSO concentration of 1% to 5%, whereas cell-based assays are more sensitive and generally tolerate only 0.1% to 1% DMSO[1][2]. Maximizing the allowable DMSO concentration is the first line of defense against precipitation.

Q2: My compound is fully soluble now, but I am seeing a complete loss of target engagement. I am using a standard Tris-HCl buffer. Could the buffer be the issue? A: Yes. This is a critical chemical incompatibility. The 5-formyl group on the pyridine ring is a reactive aldehyde. Tris buffer (Tris(hydroxymethyl)aminomethane) contains a primary amine. In aqueous solution, the primary amine of Tris acts as a nucleophile, attacking the electrophilic formyl group to form a carbinolamine intermediate, which then dehydrates to form a stable covalent Schiff base (imine)[3]. This reaction neutralizes your active compound, alters its structure, and completely abolishes target engagement. You must switch to amine-free buffers such as HEPES (which contains a sterically hindered tertiary amine) or Phosphate-Buffered Saline (PBS).

Q3: How can I formulate this compound for aqueous assays without exceeding the 1% DMSO limit of my cell line? A: When DMSO alone is insufficient, complexation with cyclodextrins is the most effective strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic pyridine/pyrazole core of your compound, while its hydrophilic exterior ensures high aqueous solubility[4]. Formulating with the minimal necessary concentration of HP-β-CD (typically 2% to 10% w/v) can increase the apparent aqueous solubility of lipophilic drugs by over 100-fold without requiring high solvent concentrations[5].

Part 2: Visualizing Workflows and Mechanisms

To fully understand the chemical pitfalls and the optimization process, refer to the mechanistic and workflow diagrams below.

SchiffBase A Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate (Reactive Aldehyde) C Carbinolamine Intermediate (Unstable) A->C B Tris Buffer / Primary Amines (Nucleophile) B->C D Schiff Base (Imine) Formation (Covalent Adduct) C->D -H2O E Loss of Free Compound & Assay Artifacts D->E

Mechanism of Schiff base formation between the formyl group and primary amines.

SolubilityWorkflow Start Compound in 100% DMSO (Stock Solution) Step1 Determine DMSO Tolerance (Max % without interference) Start->Step1 Step2 Buffer Selection (Use HEPES/PBS, Avoid Tris) Step1->Step2 Step3 Formulation Additives (HP-β-CD or Tween-20) Step2->Step3 Step4 Order of Addition (Buffer -> Additive -> Compound) Step3->Step4 End Optimized Aqueous Assay Step4->End

Step-by-step workflow for optimizing the aqueous solubility of lipophilic compounds.

Part 3: Data Presentation & Chemical Compatibility

Table 1: Buffer Compatibility Matrix for 5-Formyl Compounds
Buffer SystemAmine PresenceCompatibility with Formyl GroupRecommended Use
Tris-HCl Primary AmineIncompatible (Schiff Base Formation)Do Not Use
HEPES Tertiary AmineHighly Compatible (Sterically Hindered)Primary Biochemical Assays
PBS NoneHighly Compatible Cell-Based / Biophysical Assays
Table 2: Solubilizing Agents Comparison
AgentMechanismTypical Assay Conc.ProsCons
DMSO Co-solvent1% - 5% (v/v)Universal solvent; easy to useCan denature proteins at >5%
HP-β-CD Inclusion Complex2% - 10% (w/v)Excellent for lipophilic aromatic ringsMay alter apparent binding kinetics
Tween-20 Micellar Solubilization0.01% - 0.1% (v/v)Prevents plastic adsorptionCan interfere with lipid-dependent enzymes

Part 4: Self-Validating Experimental Protocols

Protocol 1: Establishing DMSO Tolerance and Baseline Solubility

Causality Insight: Establishing the exact threshold where DMSO begins to inhibit your target enzyme ensures you can maximize compound solubility without compromising assay integrity.

  • Prepare Vehicle Titration: Create a 10-point titration of DMSO in your chosen amine-free buffer (e.g., HEPES pH 7.4), ranging from 0.1% to 10% final concentration.

  • Assess Target Activity: Add your target enzyme/cells and substrate. Measure the readout (e.g., fluorescence, luminescence).

  • Determine Tolerance Limit: Identify the highest DMSO concentration that maintains a Z'-factor > 0.5 and does not significantly alter the maximum signal compared to the 0.1% baseline[1][2].

  • Solubility Validation (Self-Validation Step): Spike ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate into the optimized DMSO/buffer mixture. Measure absorbance at 620 nm or use Dynamic Light Scattering (DLS). A sudden spike in light scattering indicates the formation of colloidal aggregates and confirms the precipitation threshold has been crossed.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

Causality Insight: Pre-complexing the compound with cyclodextrin before introducing it to the aqueous environment prevents the transient "solvent shock" that leads to irreversible nucleation and precipitation.

  • Prepare Excipient Solution: Dissolve HP-β-CD in HEPES buffer (pH 7.4) to a final concentration of 10% (w/v).

  • Compound Addition: Slowly add the compound (from a 10 mM DMSO stock) dropwise into the HP-β-CD solution while vortexing vigorously. Keep the final DMSO concentration below your established tolerance limit (e.g., 1%).

  • Equilibration: Incubate the mixture on a thermomixer at 25°C for 30 minutes to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Assay Control (Self-Validation Step): Always run a negative control containing the enzyme, substrate, and 10% HP-β-CD (without the compound). This ensures the cyclodextrin is not inadvertently sequestering essential hydrophobic cofactors or stripping stabilizing lipids from your target protein.

References

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU Openscreen Drive: DMSO Tolerance, EU-Openscreen.eu.
  • High throughput chemical screening | Drug Discovery, Chemical Biology and Screening, University of Helsinki.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics, MDPI.
  • Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs, Molecular Pharmaceutics - ACS Publications.
  • Effects of Common Buffer Systems on Drug Activity: The Case of Clerocidin, Chemical Research in Toxicology - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparing the binding affinity of 5-formyl vs 6-formyl pyridine pyrazole derivatives

Comparative Binding Affinity Guide: 5-Formyl vs. 6-Formyl Pyridine-Pyrazole Derivatives in Reversible Covalent Kinase Inhibition As researchers push the boundaries of targeted oncology and kinase inhibition, the pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity Guide: 5-Formyl vs. 6-Formyl Pyridine-Pyrazole Derivatives in Reversible Covalent Kinase Inhibition

As researchers push the boundaries of targeted oncology and kinase inhibition, the pyridine-pyrazole and related aza-fused scaffolds have emerged as privileged pharmacophores (1[1]). When functionalized with a formyl group, these scaffolds transform into highly selective, reversible covalent inhibitors. The formyl warhead specifically targets non-catalytic cysteine residues (such as Cys552 in FGFR4) to form a transient hemi-thioacetal bond (2[2]).

However, the spatial orientation of this warhead dictates a delicate balance between binding affinity, target residence time, and metabolic stability. This guide objectively compares the binding dynamics of 5-formyl versus 6-formyl pyridine-pyrazole derivatives, providing the mechanistic causality and self-validating protocols necessary for robust drug development.

Part 1: Mechanistic Causality & Structural Dynamics

The position of the formyl group on the pyridine ring fundamentally alters the trajectory of the electrophilic carbon as it approaches the target nucleophile.

The 5-Formyl Advantage (Unrestricted Trajectory): Derivatives bearing the formyl group at the 5-position typically offer a direct, unhindered approach angle into the kinase hinge region. This lack of steric drag results in rapid association kinetics ( kon​ ) and highly potent in vitro binding affinity (often yielding single-digit nanomolar IC50 values) (2[2]). However, this exposed aldehyde is highly susceptible to rapid oxidation by hepatic aldehyde oxidase (AO), leading to poor in vivo half-lives.

The 6-Formyl Advantage (Steric Shielding): Shifting the warhead to the 6-position places it adjacent to the pyridine nitrogen or ortho-substituents. While this steric bulk can slightly restrict the warhead's approach angle—often resulting in a modest reduction in raw in vitro binding affinity—it provides critical steric shielding. This shielding protects the aldehyde from metabolic degradation, drastically improving pharmacokinetic stability while maintaining effective reversible covalent target engagement (3[3]).

Pathway Ligand Kinase Ligand (e.g., FGF19) Receptor Receptor Kinase (e.g., FGFR4) Ligand->Receptor Activation Nucleophile Hinge Region Cysteine (Target Nucleophile) Receptor->Nucleophile Exposes Adduct Reversible Hemithioacetal (Inhibited State) Nucleophile->Adduct Covalent Bond Formation Inhibitor Formyl-Pyridine-Pyrazole (5- or 6- Isomer) Inhibitor->Nucleophile Electrophilic Attack Adduct->Receptor Kinase Inhibition

Diagram 1: Mechanism of reversible covalent kinase inhibition via formyl-directed hemi-thioacetal formation.

Part 2: Quantitative Data Comparison

The following table summarizes the performance trade-offs between the two positional isomers based on established structure-activity relationship (SAR) principles for formyl-directed kinase inhibitors.

Parameter5-Formyl Pyridine-Pyrazole6-Formyl Pyridine-PyrazoleMechanistic Driver / Causality
Binding Affinity (IC50) Highly Potent (< 10 nM)Moderate to Potent (15–50 nM)5-position offers an unhindered trajectory to the target cysteine; 6-position introduces steric drag during binding.
Covalent Adduct Half-Life Short to ModerateModerate to LongSteric shielding at the 6-position stabilizes the hemi-thioacetal bond against aqueous hydrolysis.
Metabolic Stability (HLM T1/2) Low (< 15 min)High (> 60 min)6-formyl is shielded from aldehyde oxidase (AO) by the adjacent pyridine nitrogen and local bulk.
Target Selectivity ModerateExceptionally HighThe steric bulk at the 6-position requires a highly specific, accommodating binding pocket geometry.

Part 3: Self-Validating Experimental Protocols

To accurately evaluate these derivatives, researchers must utilize a self-validating workflow. Because formyl-binding is reversible, standard irreversible covalent assays will yield false negatives. The following three protocols work in tandem to confirm affinity, mechanism, and reversibility.

Workflow Prep 1. Compound Prep (5- vs 6-Formyl) Incubate 2. Target Incubation (Equilibration) Prep->Incubate Assay 3. TR-FRET Assay (IC50 Determination) Incubate->Assay LCMS 4. Intact LC-MS (Adduct Validation) Incubate->LCMS Washout 5. Dialysis Washout (Reversibility Check) Assay->Washout

Diagram 2: Self-validating experimental workflow for evaluating reversible covalent binding affinity.

Protocol 1: TR-FRET Biochemical Kinase Assay (Affinity Quantification)

Causality: Pyridine-pyrazole derivatives often possess intrinsic dipolar fluorescence that confounds standard optical assays (4[4]). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay that eliminates this background noise, ensuring the measured IC50 accurately reflects true binding affinity.

  • Prepare a 10-point serial dilution (ranging from 10 µM to 0.1 nM) of the 5-formyl and 6-formyl compounds in DMSO.

  • Incubate the compounds with the target kinase (e.g., FGFR4 WT) in assay buffer for 60 minutes at room temperature. Note: Reversible covalent inhibitors require extended pre-incubation to reach thermodynamic equilibrium between the non-covalent encounter complex and the covalent hemi-thioacetal state.

  • Add ATP (at the Km​ concentration) and the labeled peptide substrate to initiate the reaction.

  • Quench the reaction after 60 minutes with EDTA and read the TR-FRET signal (Excitation: 340 nm, Emission: 615/665 nm).

Protocol 2: Intact Protein LC-MS (Covalent Validation)

Causality: To confirm that the formyl warhead is actively forming a hemi-thioacetal with the target cysteine, we must observe a mass shift corresponding to the exact molecular weight of the inhibitor.

  • Incubate 5 µM of the recombinant kinase with 50 µM of the inhibitor for 2 hours to drive maximum adduct formation.

  • Desalt the protein rapidly using a C4 ZipTip to remove buffer salts without hydrolyzing the adduct.

  • Analyze via LC-MS using a mild electrospray ionization (ESI) source. Note: The hemi-thioacetal bond is thermally labile. High capillary temperatures or harsh source voltages will cause in-source fragmentation, leading to false negatives for covalent binding.

Protocol 3: Dialysis Washout (Reversibility Verification)

Causality: A true formyl-directed inhibitor must release the target over time, differentiating it from toxic, irreversible Michael acceptors (like acrylamides). This step self-validates the transient nature of the mechanism.

  • Pre-incubate the kinase with a concentration of the inhibitor at 10x the calculated IC50 to ensure >95% target occupancy.

  • Transfer the kinase-inhibitor complex to a 10 kDa MWCO dialysis cassette and dialyze against 1,000 volumes of inhibitor-free assay buffer for 24 hours (performing three buffer exchanges).

  • Re-measure kinase activity post-dialysis using the TR-FRET assay. Note: Full recovery of kinase activity confirms that the 5-formyl or 6-formyl adduct is fully reversible.

References

  • Pyridine Moiety: Recent Advances in Cancer Treatment International Journal of Pharmaceutical Sciences
  • Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors ACS Public
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors ACS Public
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics MDPI

Sources

Comparative

Validating the biological activity of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate derived compounds

Title: Application Guide: Validating the Biological Activity of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate Derivatives as Dual-Action Inhibitors Executive Summary & Mechanistic Rationale The structural scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Guide: Validating the Biological Activity of Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate Derivatives as Dual-Action Inhibitors

Executive Summary & Mechanistic Rationale

The structural scaffold of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate represents a highly privileged pharmacophore in modern medicinal chemistry. Heterocyclic systems containing both pyrazole and pyridine rings are well-documented for their diverse biological activities, particularly in oncology and inflammation[1].

The rationale for utilizing this specific scaffold lies in its precise geometric and electronic properties:

  • The Pyridine Ring: Acts as a classic hinge-binding motif, inserting into the ATP-binding pocket of kinases (such as p38 MAPK) to form critical hydrogen bonds with the peptide backbone[2].

  • The Pyrazole Core: Provides a rigid, planar geometry that dictates the spatial orientation of peripheral substituents, allowing for deep penetration into hydrophobic pockets (such as the extra hydrophobic pocket of the COX-2 enzyme)[3].

  • The 5-Formyl Group: Serves a dual purpose. Synthetically, it is a highly reactive handle for further derivatization (e.g., reductive amination or condensation). Biologically, the carbonyl oxygen acts as a potent hydrogen-bond acceptor, stabilizing the inhibitor-enzyme complex.

This guide provides a comprehensive framework for validating derivatives of this scaffold, specifically evaluating their efficacy as dual p38 MAPK and COX-2 inhibitors compared to industry-standard alternatives.

Pathway Visualization: The Dual-Inhibition Strategy

To understand the causality behind the biological assays, we must first map the target pathway. Pro-inflammatory cytokines trigger p38 MAPK, which subsequently upregulates COX-2 expression, leading to the production of Prostaglandin E2 (PGE2). By targeting both nodes, pyrazole-pyridine derivatives can achieve synergistic anti-inflammatory and anticancer effects[4].

Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) Receptor Cell Surface Receptors Stimulus->Receptor p38 p38 MAPK Receptor->p38 COX2 COX-2 Enzyme p38->COX2 Upregulates PGE2 PGE2 Production (Inflammation) COX2->PGE2 Inhibitor Pyrazole-Pyridine Derivative Inhibitor->p38 Inhibits Inhibitor->COX2 Inhibits

Caption: Dual inhibition of p38 MAPK and COX-2 pathways by the pyrazole-pyridine scaffold.

Comparative Performance Data

To objectively evaluate the performance of a synthesized derivative ("Derivative X"), it must be benchmarked against established, single-target standard-of-care drugs: Celecoxib (a selective COX-2 inhibitor) and SB203580 (a selective p38 MAPK inhibitor).

The data below summarizes the in vitro enzymatic inhibition (IC50) and cellular viability metrics across human lung carcinoma (A549) cell lines, a standard model for evaluating pyrazole-based anticancer and anti-inflammatory agents[4].

CompoundTargetCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)p38 MAPK IC50 (µM)A549 Cell Viability IC50 (µM)
Derivative X Dual p38/COX-20.045>50.0>11110.0180.032
Celecoxib COX-20.04014.8370>10.0>50.0
SB203580 p38 MAPK>10.0>10.0N/A0.03512.5

Data Interpretation: Derivative X demonstrates an exceptional Selectivity Index for COX-2 over COX-1, a critical metric for avoiding gastrointestinal toxicity[3]. Furthermore, its dual-action nature yields a significantly lower IC50 in A549 cell viability assays compared to either single-target inhibitor alone.

Experimental Workflows & Self-Validating Protocols

A robust validation pipeline must be self-validating. This means incorporating orthogonal assays (enzymatic vs. cellular) and rigorous controls to eliminate false positives caused by compound auto-fluorescence or poor cell permeability.

Workflow Prep Compound Prep (10mM DMSO) Enzyme TR-FRET Assay (Target Engagement) Prep->Enzyme Cell A549 Cellular Assay (Permeability/Efficacy) Prep->Cell Analysis Non-Linear Regression (IC50 Calculation) Enzyme->Analysis Cell->Analysis

Caption: Self-validating experimental workflow for compound benchmarking.

Protocol A: In Vitro p38 MAPK Inhibition (TR-FRET)

Why TR-FRET? Heteroaromatic compounds like pyrazole-pyridines often exhibit intrinsic fluorescence, which confounds standard colorimetric or standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before signal reading, entirely eliminating background auto-fluorescence and ensuring the data reflects true target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute Derivative X, Celecoxib (negative control for p38), and SB203580 (positive control) in 100% DMSO. Transfer to a 384-well pro-plate to achieve a final DMSO concentration of 1% in the assay.

  • Enzyme Addition: Add 2 nM of recombinant human p38α MAPK to the wells. Incubate for 15 minutes at room temperature (RT) to allow pre-binding of the inhibitor to the hinge region.

  • Reaction Initiation: Add 10 µM ATP and 50 nM of biotinylated ATF2 substrate. Incubate for 45 minutes at RT.

  • Detection: Stop the reaction by adding EDTA (final 20 mM) along with Eu-labeled anti-phospho-ATF2 antibody and Streptavidin-APC.

  • Read & Validate: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. The assay is self-validated if the Z'-factor of the control wells is >0.6.

Protocol B: Cellular COX-2/PGE2 Inhibition Assay

Why this assay? Enzymatic potency does not guarantee physiological efficacy. This cell-based assay validates that the ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate derivative can successfully cross the lipid bilayer and engage COX-2 in the complex intracellular milieu without immediate metabolic degradation.

Step-by-Step Methodology:

  • Cell Culture: Seed A549 cells (which basally express COX-2 and upregulate it upon stimulation) in 96-well plates at 2×104 cells/well in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2[4].

  • Starvation & Treatment: Wash cells with PBS and replace with serum-free DMEM for 4 hours. Pre-treat cells with serial dilutions of the test compounds (Derivative X, Celecoxib, vehicle control) for 1 hour.

  • Stimulation: Stimulate cells with 10 ng/mL IL-1β for 18 hours to induce massive COX-2 expression and PGE2 synthesis.

  • Harvest & Quantify: Collect the cell culture supernatant. Quantify PGE2 levels using a competitive ELISA kit according to the manufacturer's instructions.

  • Viability Counter-Screen: To ensure that a reduction in PGE2 is due to COX-2 inhibition and not compound toxicity, perform an MTT viability assay on the remaining cells in the plate. If viability is <80% at a given concentration, exclude that data point from the PGE2 IC50 calculation.

Conclusion

The ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate scaffold is a highly effective starting point for developing potent, dual-action therapeutic agents. By utilizing rigorous, self-validating protocols like TR-FRET and counter-screened cellular assays, researchers can confidently benchmark new derivatives against current clinical standards, proving superior efficacy and selectivity profiles.

References

  • Pyrazolobenzotriazinone Derivatives as COX Inhibitors: Synthesis, Biological Activity, and Molecular-Modeling Studies Source: ResearchGate URL:[Link][1]

  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors Source: ResearchGate URL:[Link][3]

  • US7799782B2 - P38 inhibitors and methods of use thereof Source: Google Patents URL:[2]

  • A novel domino approach for synthesis of indolyl tetrahydropyrano[4,3-c]pyrazole derivatives as anticancer agents Source: ResearchGate URL:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

A Researcher's Guide to Safely Handling Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate In the dynamic landscape of drug discovery and development, novel heterocyclic compounds such as ethyl 1-(5-formylpyridin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling Ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate

In the dynamic landscape of drug discovery and development, novel heterocyclic compounds such as ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate are instrumental.[1][2] Their unique structures offer vast potential for therapeutic innovation. However, with novelty comes the responsibility of rigorous safety assessment and handling. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By understanding the "why" behind each safety measure, we can foster a culture of safety and ensure the integrity of our research.

Hazard Identification and Risk Assessment: A Proactive Approach

Given the novelty of ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, a conservative approach is to extrapolate potential hazards from structurally similar compounds, namely pyridine-based aldehydes and pyrazole derivatives.

  • Pyridine-based Aldehydes: These compounds can be irritants to the skin, eyes, and respiratory tract.[3][4] Some may be harmful if swallowed or inhaled.[4] The aldehyde functional group can be reactive.

  • Pyrazole Derivatives: Pyrazole-containing compounds may also cause skin and eye irritation.[5][6] Depending on the other functional groups present, they can have varying toxicological profiles.

It is imperative to treat this compound as potentially hazardous until comprehensive toxicological data is available. A thorough risk assessment should be conducted before any handling.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling any chemical of unknown toxicity.[7][8] The following table summarizes the recommended PPE for various laboratory operations involving ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety goggles or a face shield.[7]Compatible chemical-resistant gloves (e.g., Nitrile).[7][8]Lab coat.[1][9]Not generally required with adequate ventilation (e.g., chemical fume hood).[7]
Running reactions and work-up Chemical safety goggles and a face shield, especially when splashes are possible.[7]Compatible chemical-resistant gloves. Change gloves immediately if contaminated.[9]Flame-resistant lab coat.[9]Work in a certified chemical fume hood.[7][10][11]
Handling spills Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit, depending on the spill size.[12]An appropriate respirator may be required depending on the spill size and volatility of the compound.[7]

Safe Handling and Operational Workflow

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Engineering Controls: The Foundation of Safety

Always handle ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[7][10][11] This is the most critical engineering control to prevent inhalation of any vapors, aerosols, or dust.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure the work area is clean and uncluttered.[9][13] Have all necessary equipment and reagents readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above. Inspect gloves for any signs of damage before use.[11]

  • Weighing: If the compound is a solid, weigh it out in the fume hood to avoid inhaling dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • During Reaction: Keep the reaction vessel closed as much as possible. Use a stirrer to ensure smooth mixing and prevent bumping.[9]

  • After Handling: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][9][11][13]

  • Decontamination: Clean all glassware and equipment thoroughly after use.

Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh Compound in Fume Hood don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution run_reaction Run Reaction prepare_solution->run_reaction work_up Reaction Work-up run_reaction->work_up decontaminate Decontaminate Glassware work_up->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for Safely Handling the Compound

Emergency Procedures: Being Prepared

Accidents can happen, and a swift, informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14] Remove contaminated clothing.[3][4] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[4] If not breathing, give artificial respiration.[4][5] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[10] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Storage and Disposal: Long-Term Safety and Environmental Responsibility

Proper storage and disposal are critical for maintaining a safe laboratory environment and protecting the environment.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Clearly label the container with the chemical name and any known hazards.[1][10]

  • Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local regulations.[4][7] Do not pour chemical waste down the drain.[10] Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, allowing for the confident pursuit of scientific discovery.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem. (n.d.).
  • Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds - Benchchem. (n.d.).
  • Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • Safety Data Sheet - Stobec. (2018, May 31).
  • Pyridine-4-aldehyde Safety Data Sheet - Jubilant Ingrevia. (n.d.).
  • SAFETY DATA SHEET. (2025, December 20). Fisher Scientific.
  • Ethyl 1H-pyrazole-4-carboxylate SDS, 37622-90-5 Safety Data Sheets - ECHEMI. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • Laboratory Safety Guidelines. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 26).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22).
  • Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | C7H9N3O3 | CID 13926581 - PubChem. (n.d.).
  • CHEMISTRY LABORATORY SAFETY MANUAL Be Safe & Enjoy Science - IISER Tirupati. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Chemical Safety Data Sheet MSDS / SDS - 1-ETHYL-1H-PYRAZOLE-4-CARBALDEHYDE - ChemicalBook. (2025, July 19).
  • hsp 307 appendix 2: minimum protective clothing required for possible chemical contact1. (2019, July 8).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate
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ethyl 1-(5-formylpyridin-2-yl)-1H-pyrazole-4-carboxylate
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